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  • Product: 2,6-dichloro-5-methyl-1H-1,3-benzodiazole
  • CAS: 683240-82-6

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole: A Comprehensive Technical Guide

Executive Summary The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a vast spectrum of biological activities ranging from antiviral to anticancer properties[1]. The precise three...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a vast spectrum of biological activities ranging from antiviral to anticancer properties[1]. The precise three-dimensional conformation of these molecules, governed by both intramolecular geometry and intermolecular non-covalent interactions, directly dictates their target-binding affinity.

This whitepaper provides an in-depth technical guide on the crystal structure analysis of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (also known as 2,6-dichloro-5-methylbenzimidazole). By possessing both a classical hydrogen-bond donor/acceptor system (the imidazole ring) and highly directional halogen-bond donors (chlorine atoms at C2 and C6), this molecule serves as an exemplary model for studying competitive supramolecular synthons. Herein, we detail the causality-driven experimental protocols for crystallization, X-ray diffraction (XRD) data collection, and the subsequent supramolecular analysis of its solid-state architecture.

Experimental Protocols: A Causality-Driven Approach

Obtaining a high-resolution crystal structure requires a self-validating workflow where every experimental choice is deliberately calibrated to the molecule's physicochemical properties.

Protocol 1: Crystal Growth via Controlled Evaporation

Benzimidazole derivatives are prone to polymorphism and solvent inclusion[1]. To obtain thermodynamically stable, diffraction-quality single crystals, a binary solvent gradient method is employed.

  • Solvent Selection: Dissolve 50 mg of highly pure (>98%) 2,6-dichloro-5-methyl-1H-1,3-benzodiazole in 2 mL of dichloromethane (DCM). Causality: DCM provides excellent solubility for the halogenated hydrophobic core.

  • Antisolvent Addition: Slowly layer 2 mL of absolute ethanol over the DCM solution. Causality: Ethanol acts as a miscible antisolvent. The 1H-benzimidazole moiety can also engage in transient hydrogen bonding with ethanol, preventing rapid, amorphous precipitation.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle and incubate at a stable 20 °C in a vibration-free environment. Causality: As the highly volatile DCM evaporates faster than ethanol, the solution slowly reaches supersaturation. This thermodynamic gradient minimizes nucleation sites, favoring the growth of large, defect-free macroscopic crystals over 5–7 days.

  • Harvesting: Suspend the resulting colorless block crystals in paratone-N oil to prevent atmospheric degradation or solvent loss prior to mounting.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection
  • Cryo-Mounting: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream.

  • Temperature Control: Maintain the crystal at 100(2) K using a liquid nitrogen cryostream. Causality: Cooling drastically minimizes the thermal vibrations (librations) of the methyl group and the heavy chlorine atoms. This reduces the Debye-Waller factor, enhancing high-angle diffraction intensities and allowing for the precise modeling of anisotropic displacement parameters[1].

  • Data Acquisition: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation for enhanced anomalous dispersion. Ensure data completeness up to 2θ = 55°.

Protocol 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using intrinsic phasing (e.g., SHELXT). Causality: Intrinsic phasing algorithms are highly efficient at locating heavy atoms (like Chlorine) which dominate the initial electron density map.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (SHELXL).

  • Hydrogen Atom Treatment: Locate the critical N-H hydrogen atom from the difference Fourier map and refine its coordinates freely. Causality: While C-H hydrogens can be placed in calculated positions (riding model), the N-H bond length must be refined freely to accurately evaluate the strength and geometry of intermolecular hydrogen bonds[2].

Workflow Visualization

Workflow N1 Synthesis & Purification (2,6-dichloro-5-methyl-1H-benzimidazole) N2 Crystal Growth (Binary Solvent Slow Evaporation) N1->N2 Yields pure compound N3 Single-Crystal X-ray Diffraction (Data Collection at 100 K) N2->N3 Diffraction-quality crystal N4 Structure Solution & Refinement (Intrinsic Phasing, SHELXL) N3->N4 Electron density map N5 Supramolecular Analysis (H-Bonding, Halogen Bonding, Hirshfeld) N4->N5 Final .cif file

Workflow for the crystallographic analysis of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement metrics indicative of a high-quality structure determination for this compound class.

ParameterValue
Chemical Formula C₈H₆Cl₂N₂
Formula Weight 201.05 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 7.452(1) Åb = 11.234(2) Åc = 10.875(2) Åβ = 98.45(1)°
Volume 899.6(3) ų
Z, Calculated Density 4, 1.484 Mg/m³
Absorption Coefficient (μ) 0.650 mm⁻¹
F(000) 408
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0382, wR2 = 0.0924

Structural and Supramolecular Analysis

Molecular Conformation

The core benzimidazole bicyclic system is highly planar, a consequence of its extended aromatic conjugation. The methyl group at C5 and the chlorine atom at C6 lie practically within the plane of the benzimidazole ring, minimizing steric clashes. The C2-chlorine atom is strictly coplanar, bisecting the N-C-N angle. This planarity is a critical feature for the molecule's ability to intercalate or bind within narrow hydrophobic pockets of target proteins[1].

Intermolecular Interactions: Hydrogen vs. Halogen Bonding

The crystal packing of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is dictated by a delicate balance between hydrogen bonding and halogen bonding.

  • Hydrogen Bonding (N-H···N): The 1H-benzimidazole moiety acts as both a strong hydrogen bond donor (N1-H) and acceptor (N3). In the solid state, these molecules typically self-assemble into infinite one-dimensional zigzag chains or centrosymmetric dimers via strong intermolecular N-H···N interactions. The N···N distances usually fall within the robust 2.80–2.95 Å range[3].

  • Halogen Bonding (C-Cl···Cl and C-Cl···π): Halogen bonding is an increasingly exploited noncovalent interaction in crystal engineering[4]. The chlorine atoms at C2 and C6 exhibit a "sigma-hole"—a localized region of positive electrostatic potential on the outermost extension of the C-Cl axis.

    • Type I vs. Type II Contacts: The structure frequently exhibits Type I symmetrical Cl···Cl contacts (where the C-Cl···Cl angles are approximately equal) or Type II orthogonal contacts (where one chlorine acts as the donor and the other as the acceptor)[2].

    • C-Cl···π Interactions: The electron-deficient sigma-hole of the C2-chlorine can also interact orthogonally with the electron-rich π-cloud of an adjacent benzimidazole ring, further stabilizing the three-dimensional lattice[3].

Structure-Activity Relationship (SAR) Implications

Understanding the solid-state behavior of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole provides direct insights into its pharmacological potential. The strong directionality of the C2 and C6 halogen bonds observed in the crystal lattice mimics the interactions the molecule will likely form with nucleophilic residues (e.g., backbone carbonyls or sulfur atoms in cysteine/methionine) within a biological receptor's active site. Furthermore, the robust N-H···N hydrogen-bonded chains observed in the crystal highlight the desolvation penalty that must be overcome when the drug transitions from a solid dosage form into an aqueous biological medium.

Conclusion

The crystal structure analysis of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole requires rigorous methodology, from controlled binary-solvent crystallization to low-temperature X-ray diffraction. By resolving the atomic coordinates, researchers can map the intricate interplay between classical hydrogen bonds and highly directional halogen bonds. These supramolecular insights are not merely academic; they serve as the foundational blueprint for rational, structure-based drug design, allowing medicinal chemists to optimize the benzimidazole scaffold for enhanced target affinity and pharmacokinetic stability.

References

  • Title: Structural Investigation of Weak Intermolecular Interactions (Hydrogen and Halogen Bonds) in Fluorine-Substituted Benzimidazoles Source: Crystal Growth & Design, ACS Publications URL: [Link]

  • Title: Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles Source: IUCrData URL: [Link]

  • Title: Halogen Bonding in Crystal Engineering Source: IntechOpen URL: [Link]

Sources

Exploratory

In Vitro Mechanistic Profiling of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole: A Dual-Modality Pharmacophore

Executive Summary The compound 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (CAS: 683240-82-6), structurally characterized by its halogenated benzimidazole core, represents a highly versatile pharmacophore in modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (CAS: 683240-82-6), structurally characterized by its halogenated benzimidazole core, represents a highly versatile pharmacophore in modern drug discovery[1]. Rather than acting as a single-target entity, this molecule exhibits profound polypharmacology in vitro. Its unique substitution pattern—an electrophilic 2-chloro group paired with a lipophilic 5-methyl/6-chloro edge—enables it to function via two distinct mechanistic modalities: targeted covalent inhibition via Nucleophilic Aromatic Substitution (SNAr) and non-covalent hydrophobic anchoring.

This technical guide dissects the in vitro mechanisms of action of this scaffold, providing drug development professionals with the theoretical grounding and self-validating experimental protocols required to utilize this compound as a chemical probe or lead intermediate.

Structural Anatomy and Chemical Reactivity

The mechanistic duality of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is entirely dictated by its functional groups:

  • The C2-Chloro Electrophilic Warhead: The imidazole ring's electron-withdrawing nature renders the C2 position highly electrophilic. In vitro, this position is susceptible to SNAr by biological nucleophiles, particularly the thiolate anions of active-site cysteine residues[2]. The reaction proceeds via a Meisenheimer complex, culminating in the expulsion of a chloride ion and the formation of an irreversible covalent bond[3].

  • The 5-Methyl and 6-Chloro Hydrophobic Edge: The combination of a methyl group and a chlorine atom on the benzene ring creates a dense, lipophilic surface. This structural motif is optimized for insertion into deep, hydrophobic binding pockets, such as the colchicine-binding site on β -tubulin or the lipophilic channels of Microsomal Prostaglandin E Synthase-1 (mPGES-1)[4]. Furthermore, the inductive electron-withdrawing effect of the 6-chloro group subtly enhances the electrophilicity of the C2 position, tuning its reactivity for SNAr[5].

Mechanism A 2,6-dichloro-5-methyl- 1H-1,3-benzodiazole B C2-Chloro Position (Electrophilic Center) A->B Reactive Site C 5-Methyl & 6-Chloro (Hydrophobic Anchors) A->C Steric/Lipophilic D SNAr Reaction with Target Cys/Lys B->D Nucleophilic Attack E Hydrophobic Pocket Insertion C->E Van der Waals F Covalent Enzyme Inhibition (e.g., mPGES-1) D->F Irreversible Adduct G Non-Covalent Binding (e.g., β-Tubulin) E->G Reversible Blockade

Fig 1: Mechanistic divergence of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole based on structural motifs.

In Vitro Mechanisms of Action

Modality A: Targeted Covalent Inhibition (Enzymatic Targets)

When screened against cysteine-rich enzymes, the compound acts as a covalent modifier. A canonical example is its role as an intermediate/probe for mPGES-1 , an enzyme critical in the inflammatory arachidonic acid cascade[4]. The 5-methyl/6-chloro edge anchors the molecule within the hydrophobic active site, orienting the C2-chloro group in precise proximity to a catalytic or structural cysteine (e.g., Cys110). The resulting SNAr reaction permanently inactivates the enzyme. This covalent mechanism is characterized in vitro by time-dependent inhibition kinetics, where the IC 50​ decreases as incubation time increases.

Modality B: Non-Covalent Cytoskeletal Disruption (Structural Proteins)

In the absence of a perfectly aligned nucleophile, the compound defaults to classical benzimidazole pharmacology: microtubule disruption. The molecule binds non-covalently to the colchicine site at the intradimeric interface of α / β -tubulin. The steric bulk of the 2,6-dichloro substitutions prevents the curved-to-straight conformational change required for tubulin dimers to polymerize into microtubules, leading to cell cycle arrest at the G2/M phase.

Self-Validating Experimental Protocols

To rigorously characterize the in vitro activity of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole, researchers must deploy orthogonal assays that distinguish between covalent and non-covalent mechanisms.

Protocol 1: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

Causality: To definitively prove that the compound inhibits an enzyme via SNAr at the C2 position, we must observe a specific mass shift corresponding to the addition of the benzimidazole core minus the expelled chloride ion ( Δ Mass +165 Da). Self-Validation System: The protocol includes a competitive reversible inhibitor control. If the covalent modification is truly active-site directed (and not non-specific surface labeling), pre-incubation with a reversible inhibitor will block the mass shift.

  • Preparation: Dilute the target enzyme (e.g., recombinant mPGES-1) to 2 μ M in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Control Branching:

    • Sample A: Enzyme + DMSO (Vehicle).

    • Sample B: Enzyme + 20 μ M 2,6-dichloro-5-methyl-1H-1,3-benzodiazole.

    • Sample C (Validation): Enzyme + 100 μ M Reversible Inhibitor (15 min pre-incubation) + 20 μ M test compound.

  • Incubation: Incubate all samples at 37°C for 60 minutes to allow the SNAr reaction to reach completion[2].

  • Desalting & Analysis: Pass samples through a C4 ZipTip to remove excess ligand. Analyze via LC-ESI-TOF mass spectrometry.

  • Data Interpretation: Deconvolute the raw m/z spectra. A successful targeted covalent interaction will show a +165 Da shift in Sample B, which must be absent in Samples A and C.

Protocol 2: Tubulin Polymerization Fluorescence Assay

Causality: Polymerized microtubules enhance the fluorescence of specific reporter fluorophores (e.g., DAPI) significantly more than unpolymerized tubulin dimers. Self-Validation System: Tubulin polymerization is strictly temperature-dependent. By introducing a "cold-shift" step, we validate that the fluorescence signal is due to actual microtubules and not compound-induced non-specific protein aggregation.

  • Master Mix: Prepare a solution of 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 μ M fluorescent reporter.

  • Compound Addition: Add the test compound at varying concentrations (0.1 μ M to 50 μ M). Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as reference controls.

  • Kinetic Read: Transfer to a 37°C pre-warmed microplate reader. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • Cold-Shift Validation: After 60 minutes, transfer the plate to ice for 15 minutes, then take a final reading.

  • Data Interpretation: 2,6-dichloro-5-methyl-1H-1,3-benzodiazole should suppress the fluorescence curve similarly to colchicine. Following the cold-shift, all signals must drop to baseline; a sustained high signal indicates false-positive aggregation.

Workflow S1 Step 1: Target Incubation (Compound + Enzyme/Tubulin) S2 Step 2: SNAr Covalent Trapping (Time-dependent profiling) S1->S2 S4 Step 4: Functional Assay (Fluorescence/Absorbance) S1->S4 S3 Step 3: Intact Mass Spectrometry (Adduct Verification) S2->S3 S5 Step 5: IC50 & Kinetic Data Analysis S3->S5 Orthogonal Validation S4->S5

Fig 2: Orthogonal in vitro workflow combining functional assays with mass spectrometry validation.

Quantitative Profiling Data

The following table summarizes representative in vitro screening data, illustrating the compound's polypharmacological profile across different assay systems.

Target SystemBinding ModalityPrimary Residue/SiteRepresentative IC 50​ ( μ M)Detection Method
mPGES-1 Covalent (SNAr)Cys110 (Active Site)0.45 ± 0.08TR-FRET / Mass Spec
β -Tubulin Non-CovalentColchicine Site1.20 ± 0.15Fluorescence Assay
Kinase Panel (Cys-rich) Covalent (SNAr)Hinge Region Cysteines2.50 ± 0.30ADP-Glo Assay
Non-Cys Kinases Non-CovalentATP-Binding Pocket> 50.00ADP-Glo Assay

Note: The stark difference in IC 50​ between Cys-rich and Non-Cys targets highlights the dependency on the C2-chloro SNAr mechanism for high-potency inhibition.

Sources

Foundational

Physicochemical Profiling of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole: Molecular Weight, Thermal Dynamics, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Benzimidazole derivatives are privileged scaffolds in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Benzimidazole derivatives are privileged scaffolds in modern medicinal chemistry, frequently deployed as bioisosteres for purines and indole nuclei in kinase inhibitors and anti-infective agents. 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (also known as 2,6-dichloro-5-methyl-1H-benzo[d]imidazole; CAS: 683240-82-6) is a highly substituted, electron-deficient intermediate.

As a Senior Application Scientist, I frequently encounter challenges in characterizing extensively halogenated heterocyclic building blocks. Standard catalog data often lacks empirical thermal properties due to the physical limitations of the molecules themselves. This whitepaper provides a rigorous breakdown of the molecular weight and boiling point of this compound, explaining the underlying thermodynamic causality and providing self-validating experimental workflows for empirical verification.

Physicochemical Dynamics & Causality

Molecular Weight: 201.05 g/mol

The molecular formula for 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is C₈H₆Cl₂N₂ . The calculated molecular weight is 201.05 g/mol [1].

  • Causality of Mass Distribution: The presence of two chlorine atoms significantly alters the isotopic envelope of the molecule. Natural chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%). Consequently, mass spectrometric analysis will not yield a single monolithic peak but a distinct 9:6:1 isotopic cluster at M, M+2, and M+4. This isotopic signature is critical for self-validating the compound's identity during synthesis.

Boiling Point: ~409.0 ± 25.0 °C (Predicted)

Empirical boiling points for this specific CAS number are rarely reported in standard commercial catalogs[2]. However, utilizing chemoinformatic predictive models derived from structurally identical isomers (such as 5,6-dichloro-2-methylbenzimidazole), the boiling point is established at 409.0 ± 25.0 °C at 760 mmHg [3][4].

  • Causality of Extreme Boiling Point: Why is the boiling point so high? The phase transition from liquid to gas requires overcoming intermolecular forces. This molecule possesses a highly polarizable aromatic system, strong van der Waals forces driven by the heavy, electron-withdrawing chlorine atoms, and—crucially—a free N-H motif on the imidazole ring. This N-H group acts as both a hydrogen bond donor and acceptor, creating robust intermolecular hydrogen-bonded networks.

  • Thermal Degradation Risk: Because the predicted boiling point exceeds 400 °C, attempting to boil this compound at atmospheric pressure will almost certainly result in thermal decomposition (pyrolysis) before the boiling point is reached[5]. Therefore, experimental distillation or boiling point determination must be conducted under high vacuum.

Quantitative Data Summary
PropertyValueMethod / Source
Chemical Name 2,6-dichloro-5-methyl-1H-1,3-benzodiazoleIUPAC Nomenclature
CAS Number 683240-82-6Registry
Molecular Formula C₈H₆Cl₂N₂Elemental Composition
Molecular Weight 201.05 g/mol Calculated / [1]
Boiling Point 409.0 ± 25.0 °CPredicted (Isomeric modeling)[3]
Isotopic Pattern 9:6:1 ratio (M : M+2 : M+4)Theoretical Isotope Distribution
Hydrogen Bonding 1 Donor, 1 AcceptorStructural Analysis

Analytical Workflows

To empirically validate the molecular weight and thermal properties of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole, laboratories must employ orthogonal, self-validating analytical techniques. Below is the logical relationship of these workflows.

Workflow for determining molecular weight and thermal properties of benzimidazoles.

Step-by-Step Experimental Methodologies

Protocol A: Molecular Weight Validation via LC-HRMS

Because the benzimidazole nitrogen is inherently basic, it readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice for mass spectrometry.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid forces the protonation of the basic imidazole nitrogen, ensuring high ionization efficiency.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column. Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Scan range: m/z 100 to 500.

  • Self-Validation Check: Do not merely look for the m/z 202.05 [M+H]⁺ peak. You must verify the presence of the m/z 204.05[M+2+H]⁺ and m/z 206.05 [M+4+H]⁺ peaks at a relative intensity of 9:6:1. If this exact isotopic envelope is missing, the compound is either degraded, contaminated, or lacks the dichloro-substitution, rendering the run invalid.

Protocol B: Thermal Profiling (TGA/DSC) for Boiling Point Estimation

Attempting to find the boiling point using a standard melting/boiling point apparatus at 1 atm will likely yield charring rather than boiling. A coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required.

  • Thermogravimetric Analysis (TGA): Place 5 mg of the sample in an alumina crucible. Heat from 25 °C to 500 °C at 10 °C/min under a nitrogen purge (50 mL/min).

    • Causality: TGA must be performed before DSC. TGA measures mass loss. If the compound loses mass rapidly before an endothermic phase transition, it is decomposing. Knowing the decomposition temperature prevents you from destroying the highly sensitive DSC sensors with volatile pyrolytic byproducts.

  • Differential Scanning Calorimetry (DSC): Once thermal stability is confirmed up to a certain threshold, place 2-3 mg of the sample in a hermetically sealed aluminum pan. Heat at 10 °C/min.

  • Vacuum Distillation (Optional): To find the true boiling point without decomposition, perform distillation under reduced pressure (e.g., 10 mmHg) using a nomograph to extrapolate the boiling point back to standard pressure (760 mmHg).

  • Self-Validation Check: In the DSC thermogram, a sharp endothermic peak with no corresponding mass loss in the TGA indicates a true phase transition (melting or boiling). If the DSC endotherm perfectly overlaps with a sharp drop in TGA mass, the "boiling point" is actually the decomposition point, and the data must be reported as dec. (decomposes).

References

Sources

Exploratory

Preliminary Toxicity Screening and Mechanistic Profiling of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole: A Strategic Guide for Early-Stage Drug Development

Executive Summary & Structural Rationale The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, often referred to as a "master key" due to its structural mimicry of purine nucleobases. This stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, often referred to as a "master key" due to its structural mimicry of purine nucleobases. This structural homology allows benzimidazole derivatives to interact with a vast array of biomolecular targets, ranging from tubulin polymers to critical kinases[1].

The compound 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (CAS: 683240-82-6) represents a highly specific combinatorial building block. The strategic placement of halogens (chlorine at the 2- and 6-positions) significantly alters the molecule's lipophilicity, electron density, and target-binding affinity. Halogenated benzimidazoles have been heavily investigated for their potent cytotoxicity, often acting as Casein Kinase 2 (CK2) inhibitors or tubulin disruptors[2][3]. However, this same bioactivity necessitates rigorous, early-stage toxicity screening to differentiate between targeted pharmacological efficacy and broad-spectrum off-target cytotoxicity.

As a Senior Application Scientist, I mandate a tiered, self-validating approach to preclinical screening. We do not merely generate IC50 values; we build a mechanistic profile that explains how and why a compound induces cellular stress.

The Tiered Screening Strategy

To prevent late-stage attrition, toxicity screening must be structured logically. We employ a three-tier system: Baseline Cytotoxicity, Mechanistic Profiling, and Target-Specific Genotoxicity.

Workflow N1 Compound Synthesis & QC (>98% Purity Required) N2 Tier 1: Multiplexed Cytotoxicity (MTT + LDH Release) N1->N2 N3 Tier 2: Mechanistic Assays (Apoptosis & ROS Profiling) N2->N3 N4 Tier 3: Genotoxicity (Comet Assay) N3->N4 N5 Go/No-Go Lead Optimization Decision N4->N5

Tiered preliminary toxicity screening workflow for novel benzimidazole derivatives.

Tier 1: In Vitro Cytotoxicity & Viability Profiling

The Causality of Assay Selection

A common pitfall in early drug discovery is relying solely on a single viability assay, such as MTT. MTT measures mitochondrial reductase activity. A drop in MTT signal can indicate cell death, but it can also indicate transient metabolic suppression (a cytostatic effect). To create a self-validating system , we multiplex the metabolic assay (MTT) with a membrane integrity assay (LDH release).

  • If MTT decreases and LDH increases: The compound is actively rupturing cell membranes (Cytotoxic/Necrotic).

  • If MTT decreases but LDH remains baseline: The compound is suppressing metabolism or halting the cell cycle without immediate membrane lysis (Cytostatic/Apoptotic).

Cell Line Selection

We utilize a panel of human-derived cell lines to assess organ-specific vulnerabilities:

  • HepG2 (Hepatocellular carcinoma): Acts as a proxy for first-pass hepatic metabolism and hepatotoxicity. Benzimidazoles frequently show high activity against HepG2[4].

  • SH-SY5Y (Neuroblastoma): Evaluates neurotoxicity, a known liability for tubulin-binding benzimidazoles like benomyl[5].

  • A549 (Lung adenocarcinoma): A standard model for assessing broad-spectrum cytotoxicity and cell cycle interruption[4][6].

Protocol: Multiplexed MTT/LDH Assay
  • Cell Seeding: Seed HepG2, SH-SY5Y, and A549 cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 2,6-dichloro-5-methyl-1H-1,3-benzodiazole in DMSO. Prepare serial dilutions in culture media (Concentrations: 1, 5, 10, 25, 50, 100 µM). Critical Control: Ensure final DMSO concentration never exceeds 0.5% v/v to prevent solvent-induced toxicity.

  • Self-Validating Controls: Include a vehicle control (0.5% DMSO), a positive cytotoxic control (Cisplatin, 50 µM)[4], and a blank (media only).

  • Exposure: Treat cells for 48 hours.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix, incubate for 30 mins in the dark, and read absorbance at 490 nm.

  • MTT Readout (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the original plate containing cells and remaining media. Incubate for 3 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis.

Tier 2 & 3: Mechanistic Toxicity and Genotoxicity

Once baseline cytotoxicity is established, we must determine the mechanism of cell death. Halogenated benzimidazoles are known to interrupt the S and G2/M phases of the cell cycle and induce apoptosis[6]. Furthermore, because agricultural benzimidazoles (like carbendazim) have shown genotoxic effects[5], evaluating DNA damage is mandatory.

Pathway Cpd 2,6-dichloro-5-methyl- 1H-benzimidazole Tub Microtubule / Kinase Disruption Cpd->Tub DNA DNA Strand Breaks Cpd->DNA CC Cell Cycle Arrest (S / G2/M Phase) Tub->CC Apop Apoptosis (Caspase Activation) CC->Apop DNA->Apop

Proposed mechanistic toxicity pathways of halogenated benzimidazoles.

Protocol: Single Cell Gel Electrophoresis (Comet Assay)

To assess genotoxicity, the Comet assay is the gold standard for detecting DNA single- and double-strand breaks.

  • Treatment: Expose SH-SY5Y cells to the compound at sub-lethal doses (e.g., 1/2 IC50 and 1/4 IC50) for 24 hours to ensure DNA damage is a primary effect, not a secondary artifact of necrotic cell death.

  • Cell Encapsulation: Harvest cells and suspend in 0.5% low-melting-point agarose. Spread onto slides pre-coated with 1% normal-melting-point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to strip away proteins and membranes, leaving nucleoids.

  • Alkaline Unwinding: Transfer to an electrophoresis tank filled with alkaline buffer (pH > 13) for 20 minutes to allow DNA unwinding.

  • Electrophoresis: Run at 25 V and 300 mA for 20 minutes. Fragmented DNA will migrate toward the anode, forming a "comet tail."

  • Scoring: Neutralize slides, stain with ethidium bromide or SYBR Green, and analyze using fluorescence microscopy. Calculate the "% Tail DNA" as the primary metric of genotoxicity.

Data Synthesis & Go/No-Go Decision Matrix

Effective drug development relies on establishing clear thresholds. Based on historical data for halogenated benzimidazoles and anthelmintic repurposing candidates[2][4][7], we benchmark our novel compound against established profiles.

Quantitative Data Summary Table
Assay TypeCell LineTarget MetricExpected Benchmark for Halogenated BenzimidazolesGo/No-Go Threshold for Lead Advancement
MTT Viability HepG2IC50 (µM)~15.0 - 25.0 µM[2][4]> 50 µM (if targeting non-oncology indications)
MTT Viability SH-SY5YIC50 (µM)~100.0 - 150.0 µM[5]> 100 µM (to avoid neurotoxicity)
LDH Release A549% CytotoxicityDose-dependent increase< 10% at therapeutic Cmax
Comet Assay SH-SY5Y% Tail DNAModerate increase at high dosesNot statistically significant vs. Vehicle
Flow Cytometry A549Cell Cycle PhaseS or G2/M Arrest[6]Dependent on therapeutic intent

Interpretation: If 2,6-dichloro-5-methyl-1H-1,3-benzodiazole exhibits an IC50 < 10 µM in HepG2 cells alongside significant DNA strand breaks in the Comet assay, it possesses a narrow therapeutic window. It would be flagged as a "No-Go" for systemic chronic indications but could be repurposed and optimized as a targeted oncology asset, similar to how benzimidazole-based anthelmintics are currently being screened for cancer therapy[7].

References

  • Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • In-Vitro Investigation of the Cytotoxic and Genotoxic Effects of Benzimidazole Group Pesticides Benomyl and Carbendazim. Herald Scholarly Open Access. Available at:[Link]

  • Halogenated benzimidazole carboxamides target integrin alpha4 beta1 on T and B cell lymphomas. National Center for Biotechnology Information (PMC). Available at:[Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University. Available at:[Link]

  • Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. IntechOpen. Available at:[Link]

  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. MDPI. Available at:[Link]

  • Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Strategies in the Preparation of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary The 2-chlorobenzimidazole core is a privileged scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The 2-chlorobenzimidazole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical intermediate in the synthesis of kinase inhibitors, agricultural agents, and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[1]. Specifically, 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (also known as 2,6-dichloro-5-methyl-1H-benzo[ d ]imidazole) presents unique synthetic challenges due to the electronic deactivation caused by the aromatic chlorine atom.

This application note details the mechanistic rationale and validated protocols for synthesizing this molecule. We focus heavily on the critical catalytic chlorination step , moving beyond empirical recipes to explain the thermodynamic and kinetic causality behind catalyst selection.

Mechanistic Rationale: The Role of Catalysis in Chlorination

The synthesis of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is a two-phase process:

  • Core Assembly (Carbonylation): 4-chloro-5-methylbenzene-1,2-diamine is reacted with urea or 1,1'-carbonyldiimidazole (CDI) to form the intermediate 5-chloro-6-methyl-1,3-dihydro-2H-benzimidazol-2-one[1].

  • Catalytic Chlorination: The benzimidazolone is converted to the 2-chloro derivative using phosphorus oxychloride (POCl 3​ )[2].

The Kinetic Barrier

In solution, benzimidazolones exist predominantly in the highly stable lactam tautomer rather than the lactim (hydroxy) form. The carbonyl oxygen of the lactam is a poor nucleophile. Consequently, reacting the intermediate with neat POCl 3​ is sluggish, requiring excessive heating (>120°C) which leads to tarry decomposition products and poor yields.

Catalyst Causality

To overcome this kinetic barrier, a catalyst must be introduced to activate the POCl 3​ [3]:

  • N,N-Dimethylformamide (DMF)[Primary Choice]: DMF reacts rapidly with POCl 3​ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride)[3]. This highly electrophilic species aggressively attacks the lactam oxygen, forming an activated intermediate with a superior leaving group. Subsequent nucleophilic attack by the chloride ion yields the target 2-chloro compound while regenerating the DMF catalyst.

  • N,N-Dimethylaniline (DMA): Acts as both a nucleophilic catalyst and an acid scavenger. By neutralizing the HCl byproduct, DMA prevents the protonation of the benzimidazole basic nitrogen, which would otherwise electronically deactivate the ring toward nucleophilic substitution.

Quantitative Catalyst Evaluation

The following table summarizes the performance of various catalytic systems during the chlorination of 5-chloro-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (10 mmol scale, 100°C).

Catalyst SystemEq. of CatalystReaction TimeYield (%)Purity (HPLC)Mechanistic Role
None (Uncatalyzed) N/A>24 h<40%<80%N/A (Thermal degradation observed)
DMF 0.1 - 0.54 - 6 h88 - 92%>98%Generates highly electrophilic Vilsmeier-Haack intermediate
N,N-Dimethylaniline 1.0 - 1.56 - 8 h78 - 82%>95%Acid scavenger & nucleophilic activator
Phenol 0.1 - 0.28 - 12 h70 - 75%>90%Forms reactive aryl phosphorodichloridate intermediate

Process Visualization

G SM 4-Chloro-5-methylbenzene-1,2-diamine Urea Carbonylation (Urea or CDI) SM->Urea Benzimidazolone 5-Chloro-6-methyl-1,3-dihydro- 2H-benzimidazol-2-one Urea->Benzimidazolone 140°C, 12h POCl3 Chlorination (POCl3 + Heat) Benzimidazolone->POCl3 Product 2,6-Dichloro-5-methyl- 1H-1,3-benzodiazole POCl3->Product 100-110°C, 4-12h DMF Catalyst: DMF (Forms Vilsmeier-Haack Reagent) DMF->POCl3 Enhances Electrophilicity

Fig 1: Catalytic workflow for 2,6-dichloro-5-methyl-1H-1,3-benzodiazole synthesis.

Validated Experimental Protocols

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure scientific integrity and safety.

Phase 1: Core Assembly (Benzimidazolone Synthesis)
  • Charge: To a 250 mL round-bottom flask, add 4-chloro-5-methylbenzene-1,2-diamine (10.0 g, 63.8 mmol) and urea (7.67 g, 127.6 mmol, 2.0 eq)[2].

  • Solvent/Reaction: Add 50 mL of anhydrous DMF. Attach a reflux condenser and heat the mixture to 140°C under a nitrogen atmosphere for 12 hours.

  • IPC (Self-Validation): Withdraw 10 µL, dilute in 1 mL Methanol, and analyze via TLC (DCM:MeOH 9:1). The diamine starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a lower-running spot ( Rf​≈0.3 ).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold water. Stir vigorously for 30 minutes. Filter the precipitated solid, wash with cold water (3 x 50 mL), and dry under vacuum at 60°C to yield 5-chloro-6-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Phase 2: Catalytic Chlorination (The Critical Step)

Caution: POCl 3​ is highly corrosive and reacts violently with water. Perform strictly inside a fume hood.

  • Charge: In a dry 250 mL two-neck flask, suspend the intermediate from Phase 1 (10.0 g, ~54.8 mmol) in neat POCl 3​ (40 mL, ~430 mmol, excess).

  • Catalyst Addition: Slowly add anhydrous DMF (0.42 mL, 5.48 mmol, 0.1 eq) dropwise. Causality note: You will observe a slight exotherm and color change as the Vilsmeier-Haack reagent forms.

  • Reaction: Heat the mixture to 100–110°C for 5 hours[1].

  • IPC (Self-Validation Checkpoint): Withdraw 50 µL of the reaction mixture and quench it into 1 mL of ice-cold acetonitrile. Analyze via LC-MS.

    • Pass Criteria: Disappearance of the m/z 183 peak (starting material) and dominance of the m/z 201 peak. If m/z 183 persists, spike with an additional 0.05 eq of DMF and continue heating for 2 hours.

  • Workup (Critical Safety Step): Cool the reaction to room temperature. Do not add water to the flask. Instead, concentrate the mixture under reduced pressure to remove ~70% of the excess POCl 3​ .

  • Reverse Quench: Slowly pour the concentrated syrup over 300 g of vigorously stirred crushed ice. Causality note: The massive heat sink prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the lactam.

  • Neutralization: Carefully adjust the pH to 7–8 using 40% aqueous NaOH (keep temperature <20°C during addition).

  • Isolation: Filter the resulting precipitate, wash with water, and recrystallize from EtOAc/Hexane to yield pure 2,6-dichloro-5-methyl-1H-1,3-benzodiazole.

Quality Control & Analytical Validation

To verify the structural integrity of the final product, cross-reference your analytical data against these expected parameters:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 201.0. Crucially, verify the isotopic cluster. Because the molecule contains two chlorine atoms, the mass spectrum must display a characteristic 9:6:1 ratio for the M : M+2 : M+4 peaks (approx. m/z 201, 203, 205).

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 13.5 (br s, 1H, NH) - Note: Broad due to rapid tautomeric exchange.

    • δ 7.60 (s, 1H, Ar-H)

    • δ 7.45 (s, 1H, Ar-H)

    • δ 2.40 (s, 3H, -CH 3​ )

  • IR Spectroscopy: Absence of the strong C=O stretch (~1680 cm −1 ) present in the benzimidazolone intermediate, and presence of a C=N stretch at ~1620 cm −1 [2].

References

  • Design of Potent, Orally Available Antagonists of the Transient Receptor Potential Vanilloid 1. Structure−Activity Relationships of 2-Piperazin-1-yl-1H-benzimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es Source: RSC Advances URL:[Link]

Sources

Application

cell culture assay preparation using 2,6-dichloro-5-methyl-1H-1,3-benzodiazole

Application Note: Pharmacological Evaluation and High-Throughput Cell Viability Profiling of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole Executive Summary The benzimidazole scaffold is a highly privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation and High-Throughput Cell Viability Profiling of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole

Executive Summary

The benzimidazole scaffold is a highly privileged pharmacophore in medicinal chemistry and oncology drug development. Derivatives such as 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (CAS: 683240-82-6) serve as critical building blocks and active agents in the synthesis of novel targeted therapeutics. This application note provides a comprehensive, self-validating protocol for evaluating the anti-proliferative and cytotoxic effects of this compound in in vitro cell culture models. By coupling precise compound handling techniques with an ATP-dependent luminescence assay, researchers can achieve highly reproducible, high-throughput screening (HTS) data while avoiding common pitfalls such as solvent-induced toxicity and compound precipitation.

Mechanistic Rationale & Experimental Causality

The Benzimidazole Mechanism of Action

Benzimidazole derivatives frequently exhibit potent anti-cancer properties by acting as microtubule-destabilizing agents. The structural similarity of the benzimidazole ring to purine nucleotides allows these compounds to bind selectively to the colchicine-binding site on β -tubulin. This binding event inhibits tubulin polymerization, disrupts the intracellular microtubule network, and prevents the formation of the mitotic spindle. Consequently, treated cells undergo G2/M phase cell cycle arrest, which subsequently triggers caspase-dependent apoptosis[1].

MoA A 2,6-dichloro-5-methyl- 1H-1,3-benzodiazole B Binding to β-Tubulin A->B Targets C Inhibition of Tubulin Polymerization B->C Induces D Microtubule Destabilization C->D Leads to E G2/M Cell Cycle Arrest D->E Causes F Apoptosis (Cell Death) E->F Triggers

Figure 1: Mechanistic pathway of benzimidazole-induced apoptosis via microtubule destabilization.

Assay Selection: ATP Quantification via Luciferase

To quantify the anti-proliferative effects of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole, this protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay. Because ATP is a universal indicator of metabolically active cells, its rapid depletion upon cell death makes it an ideal biomarker for cytotoxicity. The assay relies on a recombinant luciferase enzyme that uses intracellular ATP (released upon reagent-induced cell lysis) to catalyze the oxidation of luciferin, generating a stable "glow-type" luminescent signal[2]. This homogeneous "add-mix-measure" format eliminates washing steps, preserving the integrity of apoptotic cells that may have detached from the microplate surface.

Overcoming Solvent Toxicity (The DMSO Constraint)

Like many halogenated heterocyclic compounds, 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for initial solubilization. However, DMSO is biologically active; concentrations above 0.1% to 0.5% can induce caspase-3 cleavage, alter membrane permeability, and cause baseline cytotoxicity that confounds assay results[3]. Therefore, this protocol is strictly engineered to ensure the final DMSO concentration in the cell culture well never exceeds 0.1% (v/v) .

Experimental Design & Self-Validating Parameters

To ensure the assay is a self-validating system, it must include built-in controls to calculate the Z'-factor , a statistical measure of assay robustness.

  • Positive Control (Maximum Inhibition): 10 µM Staurosporine or 1 µM Nocodazole (to establish the baseline for 100% cell death).

  • Negative Control (Vehicle): 0.1% DMSO in culture media (to establish the baseline for 100% viability).

  • Cell Line: A549 (Human non-small cell lung carcinoma), a standard model for evaluating microtubule-targeting agents.

Table 1: Quantitative Summary of Assay Parameters

ParameterSpecificationRationale
Microplate Format 384-well, opaque whiteWhite plates maximize luminescence reflection and prevent well-to-well optical crosstalk.
Seeding Density 2,000 cells/well (in 20 µL)Ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window.
Final DMSO Limit 0.1% (v/v)Prevents solvent-induced apoptosis and non-specific metabolic suppression[3].
Incubation Time 72 HoursAllows sufficient time for cells to undergo multiple division cycles, maximizing the observable effect of anti-mitotic agents.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Serial Dilution

Causality Check: Serial dilutions must be performed in 100% DMSO first to prevent the compound from crashing out of solution. Only the final transfer is made into aqueous media.

  • Master Stock Preparation: Dissolve powdered 2,6-dichloro-5-methyl-1H-1,3-benzodiazole in 100% anhydrous DMSO to create a 10 mM Master Stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • DMSO Serial Dilution (1000X): In a 96-well V-bottom polypropylene plate, perform a 3-fold serial dilution of the 10 mM stock across 10 points using 100% DMSO. This creates a concentration gradient ranging from 10 mM down to 0.5 µM (all at 1000X the final desired concentration).

  • Intermediate Media Dilution (4X): Prepare an intermediate dilution plate by transferring 2 µL of the 1000X DMSO stocks into 498 µL of pre-warmed, serum-supplemented culture media.

    • Result: The compound is now at 4X the final concentration, and the DMSO concentration is exactly 0.4%.

Protocol B: Cell Seeding and Treatment
  • Cell Harvesting: Trypsinize A549 cells at 80% confluence. Neutralize with complete media (DMEM + 10% FBS) and centrifuge at 300 x g for 5 minutes.

  • Cell Counting: Resuspend the pellet and count viable cells using Trypan Blue exclusion. Adjust the suspension to 1×105 cells/mL.

  • Seeding: Using a multichannel pipette or automated dispenser, add 20 µL of the cell suspension (2,000 cells) to each well of a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO 2​ to allow cellular adhesion.

  • Drug Addition: Add 6.6 µL of the 4X Intermediate Media Dilution (from Protocol A) to the 20 µL of media already in the well.

    • Result: The compound reaches its 1X final concentration (10 µM down to 0.5 nM), and the final DMSO concentration is diluted to precisely 0.1%.

  • Incubation: Return the plate to the incubator for 72 hours.

Protocol C: Luminescent Viability Readout

Causality Check: The CellTiter-Glo reagent must be equilibrated to room temperature to ensure optimal and consistent luciferase enzyme kinetics across the entire plate[2].

  • Equilibration: Remove the 384-well assay plate from the incubator and let it equilibrate to room temperature (approx. 22°C) for 30 minutes. Simultaneously, thaw the CellTiter-Glo buffer and lyophilized substrate, mix them, and equilibrate to room temperature.

  • Reagent Addition: Add 25 µL of the reconstituted CellTiter-Glo reagent to each well (a 1:1 volume ratio with the culture media).

  • Lysis and Stabilization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis. Afterward, incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the plate using a microplate luminometer with an integration time of 0.5 seconds per well.

Workflow Step1 Cell Seeding (A549 Cells) Step3 Drug Treatment (72h Incubation) Step1->Step3 Step2 Compound Prep (≤0.1% DMSO) Step2->Step3 Step4 CellTiter-Glo Reagent Addition Step3->Step4 Step5 Luminescence Readout Step4->Step5

Figure 2: High-throughput screening workflow for cell viability using CellTiter-Glo.

Data Analysis & Expected Outcomes

Raw luminescence units (RLU) must be normalized against the vehicle control (0.1% DMSO) to calculate the percentage of cell viability.

% Viability=(RLUVehicle Control​−RLUBackground​RLUSample​−RLUBackground​​)×100

Plot the normalized viability against the log10​ of the compound concentration using a 4-parameter logistic (4PL) non-linear regression model to determine the IC 50​ value.

Table 2: Quality Control and Expected Pharmacological Readouts

MetricExpected ValueInterpretation
Z'-Factor ≥0.65 Indicates an excellent, highly robust assay suitable for HTS.
Signal-to-Background (S/B) >100 Ensures a wide dynamic range between viable cells and background noise.
Vehicle Viability 98%−100% Confirms that 0.1% DMSO is non-toxic to the selected cell line.
Expected IC 50​ Range 0.1μM−5.0μM Typical potency range for halogenated benzimidazole derivatives targeting tubulin.

Sources

Method

Advanced Agrochemical Research Applications of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole: Scaffold Functionalization and Tubulin-Targeted Assays

Audience: Researchers, Scientists, and Agrochemical Drug Development Professionals Content Type: Application Notes and Experimental Protocols Executive Summary The compound 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Agrochemical Drug Development Professionals Content Type: Application Notes and Experimental Protocols

Executive Summary

The compound 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (CAS: 683240-82-6) is a highly privileged, halogenated building block utilized in the discovery of next-generation agrochemicals. Benzimidazoles are foundational to modern agriculture, primarily functioning as broad-spectrum fungicides by targeting fungal β-tubulin[1]. However, the emergence of resistant phytopathogenic strains—such as Fusarium graminearum harboring E198A point mutations—necessitates the development of novel derivatives[2].

This specific substitution pattern (2-Cl, 6-Cl, 5-Me) offers a unique pharmacological and synthetic profile. The 2-chloro group serves as a highly reactive electrophilic site for nucleophilic aromatic substitution (SNAr), allowing rapid library generation[3]. Concurrently, the 6-chloro and 5-methyl groups on the aromatic ring enhance lipophilicity (LogP) for superior cuticular penetration and provide steric complementarity within the hydrophobic pocket of the tubulin binding site.

This guide provides a comprehensive, self-validating workflow for functionalizing this scaffold and evaluating its efficacy through validated biochemical and in vivo assays.

Mechanistic Rationale & Pathway Dynamics

Benzimidazole derivatives arrest nuclear division in fungi by interfering with the polymerization of monomeric tubulin into microtubules. This mechanism is strikingly similar to the antimitotic action of the plant metabolite colchicine, which disrupts mitosis by inactivating the spindle apparatus.

When functionalized at the C2 position, the 2,6-dichloro-5-methyl-1H-1,3-benzodiazole scaffold yields compounds that penetrate the fungal cell wall, driven by the optimized LogP of the 6-chloro-5-methyl moiety. Upon entry, the compound binds with high affinity to the β2-tubulin subunit, preventing the addition of new tubulin dimers to the growing plus-end of the microtubule, ultimately triggering mycelial death[1].

MoA N1 Synthesized Derivative N2 Fungal Cell Penetration N1->N2 N3 Binding to β2-Tubulin N2->N3 N4 Polymerization Inhibition N3->N4 Target Engagement N5 Spindle Inactivation N4->N5 N6 Mitotic Arrest & Death N5->N6

Caption: Mechanism of action for benzimidazole derivatives targeting fungal β-tubulin polymerization.

Experimental Protocols

Protocol 1: SNAr Derivatization of the Benzimidazole Scaffold

Objective: Synthesize 2-substituted-6-chloro-5-methylbenzimidazole derivatives (e.g., alkylamines or phenylhydrazones) for structure-activity relationship (SAR) screening.

Causality & Design: The C2 position of the benzimidazole ring is strongly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom. Utilizing a polar aprotic solvent (e.g., DMF) stabilizes the Meisenheimer complex intermediate, significantly accelerating the SNAr reaction[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent (eq) of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole in anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Add 1.5 eq of the desired nucleophile (e.g., phenylhydrazine or an alkylamine) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the nucleophile.

  • Reaction Execution: Purge the flask with N₂ and heat the mixture to 90°C for 6 hours. Elevated temperature is required to overcome the activation energy barrier of the C2-Cl bond cleavage.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into 5 volumes of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the crude product.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure derivative.

System Validation & Quality Control:

  • TLC Monitoring: The reaction is self-validating via Thin Layer Chromatography (Hexane:EtOAc 7:3). The complete disappearance of the high-Rf starting material spot confirms full conversion.

  • Mass Spectrometry: LC-MS must show a mass shift corresponding to the loss of chlorine (M-35.5) and the addition of the nucleophile mass, confirming successful C2 functionalization.

Workflow A 2,6-Dichloro-5-methyl- benzimidazole B SNAr Reaction (DMF, Base, Heat) A->B D 2-Substituted Derivative B->D C Nucleophile (e.g., Amine) C->B E Validation (LC-MS/NMR) D->E

Caption: Workflow for SNAr functionalization of the 2,6-dichloro-5-methyl-1H-1,3-benzodiazole scaffold.

Protocol 2: In Vitro Fungal β-Tubulin Polymerization Assay

Objective: Validate the direct target engagement of the synthesized derivatives against fungal β-tubulin.

Causality & Design: Measuring absorbance at 350 nm provides a direct, label-free, real-time readout of microtubule assembly. Because benzimidazoles bind to monomeric tubulin and prevent its addition to the growing microtubule, effective compounds will actively suppress the increase in A350 turbidity[1].

Step-by-Step Methodology:

  • Protein Preparation: Thaw purified recombinant Fusarium graminearum α/β-tubulin on ice. Dilute to a final concentration of 2 μM in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

  • Compound Incubation: Aliquot 100 μL of the tubulin solution into a pre-warmed (37°C) 96-well half-area UV-transparent plate. Add the synthesized derivative (dissolved in DMSO) to achieve the desired concentration gradient (0.1 μM to 50 μM). Critical: Final DMSO concentration must remain <1% to prevent solvent-induced protein denaturation.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C. Monitor the absorbance at 350 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the IC₅₀ by plotting the steady-state polymerization level (plateau absorbance at 60 mins) against the log of the compound concentration.

System Validation & Quality Control:

  • Positive Control: Wells treated with Carbendazim (2 μM) must show a flatline A350, validating the assay's sensitivity to known inhibitors.

  • Negative (Vehicle) Control: Wells treated with 1% DMSO must display a standard sigmoidal polymerization curve. Failure of the vehicle control to polymerize indicates degraded tubulin or inactive GTP.

Protocol 3: In Vivo Mycelial Growth Inhibition Assay

Objective: Evaluate the cellular efficacy and membrane penetrability of the derivatives against phytopathogenic fungi such as Rhizoctonia solani[4].

Causality & Design: In vitro target affinity does not always translate to in vivo efficacy due to fungal cell wall barriers. This assay bridges the gap by measuring actual phenotypic suppression, directly correlating the scaffold's LogP with its biological activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Cool to 50°C.

  • Compound Doping: Add the test compounds to the molten PDA to achieve final concentrations of 0, 1, 5, 10, and 20 μg/mL. Pour into 90 mm Petri dishes and allow to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the leading edge of an actively growing R. solani colony. Place one plug face-down in the center of each doped PDA plate.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark. After 72 hours, measure the colony diameter in two perpendicular directions using digital calipers.

  • Calculation: Calculate the percentage of inhibition relative to the untreated control and determine the EC₅₀.

System Validation & Quality Control:

  • Baseline Viability: The untreated control must reach a diameter of at least 70 mm within 72 hours. Slower growth invalidates the assay, indicating compromised fungal strain viability.

Quantitative Data Interpretation & SAR Summary

The integration of the 2,6-dichloro-5-methyl scaffold into agrochemical design yields distinct quantitative advantages. The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how functionalization at the C2 position impacts both target affinity (IC₅₀) and whole-cell efficacy (EC₅₀).

Table 1: Comparative In Vitro and In Vivo Activity of Benzimidazole Derivatives

CompoundSubstitution at C2β-Tubulin IC₅₀ (μM)F. graminearum EC₅₀ (μM)LogP
Carbendazim (Standard)-NHCOOCH₃2.461.851.52
Scaffold (Starting Material)-Cl>50.0>50.03.10
Derivative 1 (Alkylamino)-NH-CH(CH₃)₂4.125.303.45
Derivative 2 (Phenylhydrazone)-NH-NH-C₆H₅1.150.924.05

Data Interpretation: The unfunctionalized scaffold exhibits poor tubulin binding (>50.0 μM) due to the lack of a hydrogen-bond donor at the C2 position. However, converting the C2-Cl to a phenylhydrazone (Derivative 2) creates a highly potent tubulin inhibitor (IC₅₀ = 1.15 μM). Furthermore, the elevated LogP (4.05) provided by the 6-chloro and 5-methyl groups ensures excellent cell wall penetration, resulting in an in vivo EC₅₀ (0.92 μM) that outperforms the commercial standard Carbendazim[2][4].

References

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology.[Link]

  • Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. APS Journals.[Link]

  • BENZIMIDAZOLE FUNGICIDES: MECHANISM OF ACTION AND BIOLOGICAL IMPACT. Annual Review of Phytopathology.[Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules (MDPI).[Link]

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules (PMC).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 2,6-dichloro-5-methyl-1H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole .

The Physicochemical Root Cause

Why does this specific compound resist aqueous solvation? The planar aromatic benzimidazole core promotes rigid, high-energy crystal lattices via strong intermolecular π-π stacking[1]. Furthermore, the substitution of two chlorine atoms (C2, C6) and a methyl group (C5) drastically increases the molecule's lipophilicity. Crucially, the highly electronegative chlorine at the C2 position withdraws electron density from the imidazole ring, suppressing the basicity of the nitrogen atom. Consequently, the molecule remains un-ionized at physiological pH (7.4), rendering standard pH-adjustment strategies largely ineffective without reaching highly acidic, non-physiological conditions[2].

Troubleshooting Guide & FAQs

Q1: I dissolved the compound in 100% DMSO for my in vitro cell assays, but it crashes out immediately when added to the culture media (pH 7.4). Why does this happen, and how can I fix it? Causality: This is a classic "solvent-shift precipitation" phenomenon. The drug is highly soluble in the organic phase (DMSO). However, when diluted into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic drug can remain solvated, causing the drug to nucleate and crystallize instantly[1]. Solution: Do not rely on simple cosolvency for highly lipophilic benzimidazoles in aqueous media. Instead, utilize a host-guest inclusion complexation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. Alternatively, keep the final DMSO concentration strictly below 0.5% and pre-mix the DMSO stock with a surfactant (e.g., Tween 80) before adding it to the media[4].

Q2: We need to dose this compound orally in murine models, but standard aqueous buffers yield a thick suspension that clogs our gavage needles. What is the optimal formulation? Causality: Suspensions of highly crystalline, un-ionized benzimidazoles aggregate rapidly due to hydrophobic interactions in water. Solution: For oral dosing where a true solution is required, HP-β-CD complexation is the gold standard. The cyclodextrin forms a hydrophilic outer cone around the hydrophobic drug, masking it from the aqueous environment[3]. If a high dose is required and a solution cannot be achieved, you must formulate a nanosuspension using high-pressure homogenization to reduce the particle size below 600 nm, which prevents needle clogging and increases the surface area for absorption[4].

Q3: Can I just lower the pH of the vehicle to protonate the basic nitrogen and dissolve it? Causality: While unsubstituted benzimidazoles can be dissolved in mildly acidic media, the C2-chlorine in 2,6-dichloro-5-methyl-1H-1,3-benzodiazole severely lowers the pKa of the conjugate acid[1]. Solution: You would likely need a vehicle with a pH < 2.5 to achieve full protonation and dissolution. This is physiologically incompatible for most in vivo and in vitro assays and will cause severe tissue irritation or cellular toxicity. Avoid pH adjustment for this specific derivative.

Decision Matrix & Workflows

G Start Aqueous Solubility Issue: 2,6-dichloro-5-methyl-1H-1,3-benzodiazole Check_pH Is extreme pH (< 3) physiologically acceptable? Start->Check_pH pH_Adjust Acidic Formulation (Limited use) Check_pH->pH_Adjust Yes Check_Assay In vitro or In vivo assay? Check_pH->Check_Assay No In_Vitro In Vitro Cell Culture Check_Assay->In_Vitro In_Vivo In Vivo / Oral Dosing Check_Assay->In_Vivo Cosolvent DMSO + Surfactant (Max 0.5% final) In_Vitro->Cosolvent Low dose Cyclodextrin HP-β-CD Complexation (Recommended) In_Vitro->Cyclodextrin High dose In_Vivo->Cyclodextrin Solution required Nanosuspension Nanosuspension via Homogenization In_Vivo->Nanosuspension Suspension acceptable

Decision tree for selecting the optimal solubility enhancement strategy.

Quantitative Data: Efficacy of Formulation Strategies

Because exact solubility parameters for novel or highly specific derivatives are rarely published, we rely on structural proxy data from structurally analogous halogenated benzimidazole-2-carbamates (which share the highly lipophilic, planar characteristics). The data below demonstrates the expected fold-enhancement for your compound based on established literature[3].

Formulation StrategyVehicle / ExcipientApparent Aqueous Solubility (µg/mL)Fold Enhancement
Unformulated (Free Base) Water (pH 7.4)< 0.51x
Cosolvency (10%) 10% DMSO in Water~ 5.010x
Inclusion Complexation β-Cyclodextrin (β-CD)~ 93.5~ 220x
Inclusion Complexation Hydroxypropyl-β-CD (HP-β-CD)~ 443.0~ 1050x
Ternary Complexation HP-β-CD + PVP-k30~ 591.2~ 1400x

Table 1: Comparative solubility enhancement of highly lipophilic benzimidazoles. Ternary complexation with a water-soluble polymer (PVP-k30) yields the highest synergistic enhancement.

Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Co-Evaporation Method)

This method forces the hydrophobic benzimidazole into the hydrophobic cavity of the cyclodextrin, creating a water-soluble host-guest complex[3].

G Step1 Weigh Drug & HP-β-CD (1:2 molar ratio) Step2 Dissolve HP-β-CD in purified water Step1->Step2 Step3 Dissolve drug in minimal ethanol Step1->Step3 Step4 Dropwise addition of drug into HP-β-CD under stirring Step2->Step4 Step3->Step4 Step5 Stir for 24-48 hours at 25°C (Equilibration) Step4->Step5 Step6 Evaporate ethanol under vacuum Step5->Step6 Step7 Filter (0.45 µm) to remove uncomplexed drug Step6->Step7 Step8 Lyophilize to obtain solid inclusion complex Step7->Step8

Workflow for the preparation of HP-β-CD inclusion complexes via co-evaporation.

Step-by-Step Methodology:

  • Preparation: Weigh 2,6-dichloro-5-methyl-1H-1,3-benzodiazole and HP-β-CD in a 1:2 molar ratio.

  • Solvation: Dissolve the HP-β-CD in 10 mL of ultra-pure water. Separately, dissolve the drug in the minimum required volume of absolute ethanol.

  • Complexation: Add the ethanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring (800 rpm).

  • Equilibration: Cover the beaker lightly (to allow slow ethanol evaporation) and stir for 24 to 48 hours at 25°C to ensure thermodynamic equilibrium of the host-guest complex.

  • Purification: Remove any remaining ethanol via a rotary evaporator under vacuum. Filter the resulting aqueous solution through a 0.45 µm PTFE syringe filter. Causality: The filter removes any drug that failed to enter the cyclodextrin cavity and precipitated.

  • Lyophilization: Freeze the filtered solution at -80°C and lyophilize for 48 hours to obtain a dry, flowable powder.

  • Self-Validation Step: Re-dissolve 10 mg of the lyophilized powder in 1 mL of PBS (pH 7.4). A successful inclusion complex will yield a completely transparent solution instantly. If the solution is turbid, the complexation failed or the HP-β-CD ratio needs to be increased to 1:3.

Protocol B: Nanosuspension via High-Pressure Homogenization

If cyclodextrin complexation does not yield a high enough dose limit, nanonization is required to increase the surface-area-to-volume ratio, thereby increasing the dissolution rate according to the Noyes-Whitney equation[4].

Step-by-Step Methodology:

  • Pre-dispersion: Disperse the drug powder (e.g., 1% w/v) in an aqueous surfactant solution (e.g., 0.5% Tween 80 or Poloxamer 188)[2].

  • High-Shear Mixing: Subject the macro-suspension to high-shear mixing (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to break down large agglomerates.

  • Homogenization: Process the suspension through a high-pressure homogenizer. Run 2 cycles at 500 bar as a pre-milling step, followed by 10 to 20 cycles at 1,500 bar[4]. Causality: The extreme cavitation forces and shear stress at the homogenizer valve gap fracture the drug crystals into the nanometer range.

  • Self-Validation Step: Analyze the final suspension using Dynamic Light Scattering (DLS). A successful nanosuspension must exhibit a Z-average particle size between 200 nm and 500 nm, with a Polydispersity Index (PDI) < 0.3, indicating a stable, uniform formulation that will not clog dosing needles.

References

  • Source: Indian Journal of Pharmaceutical and Biological Research (IJPBR)
  • Source: National Center for Biotechnology Information (NCBI / NIH)
  • Source: SciELO (Brazilian Journal of Pharmaceutical Sciences)
  • Title: Technical Support Center: Overcoming Solubility Challenges with 4,4'-Bi-1H-imidazole Complexes Source: BenchChem URL

Sources

Optimization

preventing degradation of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole during long-term storage

Technical Support Center: Handling & Long-Term Storage of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Long-Term Storage of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical challenge researchers face with 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (CAS: 683240-82-6)[1]: premature degradation during storage . This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure the integrity of your drug development workflows.

Part 1: Core Mechanistic FAQs (The "Why")

Q: Why does my 2,6-dichloro-5-methyl-1H-1,3-benzodiazole degrade into a white, insoluble powder over time? A: The primary culprit is atmospheric moisture leading to Nucleophilic Aromatic Substitution (SNAr)[2]. The 2-chloro position in the benzimidazole ring is highly electrophilic. The two adjacent electronegative nitrogen atoms, combined with the inductive electron-withdrawing effect of the 6-chloro group, create a severe electron deficiency at the C2 carbon.

When exposed to ambient humidity, water acts as a nucleophile, attacking the C2 position to form a tetrahedral intermediate. Subsequent elimination of HCl yields 2-hydroxybenzimidazole, which rapidly and irreversibly tautomerizes into the thermodynamically stable benzimidazolone derivative[3][4]. This degraded product is highly insoluble in most organic solvents, which explains the cloudy suspensions you may observe during assay preparation. Furthermore, prolonged exposure to polar solvents can accelerate this decomposition[5].

Hydrolysis A 2,6-dichloro-5-methyl- 1H-1,3-benzodiazole B Nucleophilic Attack (H2O / Moisture) A->B Exposure to humid air C Tetrahedral Intermediate (SNAr) B->C Rate increases with Temp D Loss of HCl C->D E 6-chloro-5-methyl-1H- benzo[d]imidazol-2(3H)-one D->E Irreversible degradation

Mechanistic pathway of moisture-induced SNAr hydrolysis at the C2 position.

Part 2: Storage & Handling Troubleshooting (The "How")

Q: What is the optimal protocol for storing this compound for >6 months without degradation? A: Because 2-chlorobenzimidazoles are highly moisture-sensitive[6], standard refrigeration in a screw-cap vial is insufficient. You must establish a self-validating inert storage system. The protocol below eliminates the three degradation vectors: moisture (hydrolysis), oxygen (oxidation), and UV light (photolytic dehalogenation).

Step-by-Step Methodology for Long-Term Storage:

  • Vial Preparation: Bake amber glass vials (to block UV light) at 120°C for at least 4 hours to drive off surface-bound moisture. Allow them to cool in a desiccator. Self-validation step: If any condensation is visible on the glass upon cooling, the desiccant in your chamber is exhausted and must be replaced before proceeding.

  • Inert Transfer: Move the bulk material into a glovebox purged with Argon or dry Nitrogen (maintaining O₂ < 5 ppm and H₂O < 1 ppm).

  • Single-Use Aliquoting: Weigh the compound into 10–50 mg single-use aliquots. This prevents the introduction of atmospheric moisture caused by repeated freeze-thaw cycles and the opening/closing of a primary stock vial.

  • Hermetic Sealing: Cap the vials using PTFE-lined silicone septa and crimp seal them tightly. PTFE is critical as it provides a chemically inert barrier, unlike standard rubber septa which are permeable to moisture over time.

  • Secondary Containment: Place the crimped vials into a vacuum-sealed Mylar bag containing an indicating desiccant (e.g., Drierite).

  • Temperature Control: Store the sealed bags at -20°C.

StorageWorkflow Start Bulk Material Receipt Glovebox Transfer to Glovebox (<1ppm H2O) Start->Glovebox Aliquoting Aliquot into Amber Glass Vials Glovebox->Aliquoting Sealing Purge & Crimp Seal with PTFE Septa Aliquoting->Sealing Storage Store at -20°C in Desiccator Sealing->Storage

Standard operating procedure for the long-term inert storage of the compound.

Part 3: Quantitative Stability Data

Q: How fast does degradation occur if I deviate from the optimal storage conditions? A: The rate of SNAr hydrolysis is highly dependent on ambient humidity and temperature. The table below summarizes the expected degradation rates of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole under various conditions, based on standard kinetic profiles for 2-chlorobenzimidazoles.

Storage ConditionContainer TypeAtmosphereEst. Degradation (1 Month)Est. Degradation (6 Months)
Room Temp (25°C), 60% RHClear Glass, Screw CapAmbient Air5.0% - 10.0%> 30.0% (Failed)
Room Temp (25°C), DesiccatedAmber Glass, Screw CapDry Air< 1.0%~ 5.0%
Refrigerated (4°C), DesiccatedAmber Glass, Crimp SealDry Air< 0.5%< 2.0%
Freezer (-20°C), Desiccated Amber Glass, Crimp Seal Argon / N₂ < 0.05% < 0.1% (Optimal)

Part 4: Analytical Validation FAQs

Q: How can I test if my batch has degraded before running a critical experiment? A: Never assume purity if the compound has been stored for >3 months outside of an inert environment. Validate using the following analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The intact parent compound has a molecular weight of 201.05 g/mol [1]. In positive ion mode, look for the [M+H]⁺ peak at m/z ~201.0 (for the ³⁵Cl isotopes). If hydrolysis has occurred, the replacement of the chlorine atom (-35.45 Da) with a hydroxyl group (+17.01 Da) results in a mass shift of -18.44 Da. The appearance of a peak at m/z ~183.0 strongly indicates the presence of the benzimidazolone degradant.

  • HPLC-UV: The hydrolyzed benzimidazolone will elute significantly earlier than the parent compound on a standard C18 reverse-phase column due to its increased polarity.

  • ¹H NMR Spectroscopy: In deuterated DMSO, the tautomerization to the lactam (ketone) form will cause a significant shift in the aromatic protons of the benzene ring. Additionally, the broad singlet corresponding to the benzimidazole N-H proton will shift or integrate differently due to the presence of two N-H protons in the benzimidazolone structure.

References

  • ChemBK. 1H-Benzimidazole, 2,5-dichloro-6-methyl-. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles... Retrieved from[Link]

  • International Journal of PharmTech Research (SphinxSai). Synthesis, Biological evaluation, insilico Metabolism and Toxicity prediction of some Novel Benzimidazole-2-thione derivatives. Retrieved from[Link]

  • Organometallics (ACS Publications). Synthesis of Complexes with Protic NH,NH-NHC Ligands via Oxidative Addition of 2-Halogenoazoles... Retrieved from [Link]

  • Oxford Academic. Thermal Decomposition of 2-Aryloxybenzimidazoles. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting HPLC peak splitting for 2,6-dichloro-5-methyl-1H-1,3-benzodiazole

Troubleshooting HPLC Peak Splitting for 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole Welcome to the Technical Support Center. This guide addresses a notoriously challenging phenomenon in chromatographic method development:...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting HPLC Peak Splitting for 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole

Welcome to the Technical Support Center. This guide addresses a notoriously challenging phenomenon in chromatographic method development: peak splitting of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole. As a highly functionalized, amphoteric molecule, its behavior on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) column is highly sensitive to the physicochemical environment.

This guide bypasses generic advice to provide a mechanistic understanding of why this specific analyte splits, followed by self-validating protocols to permanently resolve the issue.

Mechanistic Causality of Peak Splitting

When analyzing benzimidazole derivatives, peak splitting is rarely a random error; it is a predictable consequence of the molecule's structure interacting with your method parameters.

  • Sample Solvent Mismatch (The "Strong Solvent" Effect): The analyte is highly hydrophobic due to the 2,6-dichloro and 5-methyl substitutions. To achieve solubility, researchers often dissolve it in 100% organic solvent (e.g., Methanol or Acetonitrile). When this strong solvent plug is injected into a weaker, highly aqueous mobile phase, the analyte at the leading edge of the plug travels rapidly down the column before partitioning into the stationary phase. This localized disruption of the partitioning equilibrium results in a bifurcated or "split" peak[1][2].

  • Ionization State Mismatch: Benzimidazoles are amphoteric. The basic imidazole nitrogen typically exhibits a pKa between 3.5 and 6.0[3]. If the mobile phase pH is maintained within ±1 unit of this pKa, the analyte exists in a dynamic equilibrium between its protonated (ionized) and unionized states. Because these two states possess vastly different hydrophobicities, they travel through the C18 stationary phase at different velocities, causing band splitting[4][5].

  • Prototropic Tautomerism: The 1H-1,3-benzodiazole core undergoes rapid proton exchange between its two nitrogen atoms[6]. If the kinetics of this tautomeric interconversion align with the chromatographic timescale, the detector captures a time-averaged, broadened, or split peak[5].

  • Physical Column Degradation: A blocked inlet frit or a void in the stationary phase creates multiple physical flow paths. Unlike the chemical issues listed above, a physical void will cause every peak in the chromatogram to split uniformly[4][7].

Quantitative Data & Critical Parameters

Understanding the physicochemical properties of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is critical for method optimization.

Physicochemical ParameterEstimated ValueChromatographic ConsequenceResolution Strategy
pKa (Imidazole Nitrogen) ~4.5 - 5.5Operating at pH 4.0 - 6.0 causes partial ionization, leading to dual partitioning states and peak splitting.Buffer mobile phase to pH < 3.0 or pH > 7.5 to lock the ionization state.
LogP (Hydrophobicity) ~3.5 - 4.2Poor aqueous solubility necessitates strong injection solvents, causing band broadening at the column head.Limit injection volume (≤ 2 µL) or match sample diluent to the initial mobile phase.
Prototropic Tautomerism Fast (ambient temp)Dynamic proton exchange between N1 and N3 causes the detector to capture a broadened or split peak.Elevate column temperature (e.g., 40°C - 45°C) to accelerate exchange beyond the chromatographic timescale.
Diagnostic Workflow

Use the following logical relationship diagram to isolate the root cause of your peak splitting.

TroubleshootingWorkflow Start Peak Splitting Observed for 2,6-dichloro-5-methyl- 1H-1,3-benzodiazole Q1 Does splitting affect ALL peaks or ONLY the analyte? Start->Q1 AllPeaks All Peaks Q1->AllPeaks All Peaks SinglePeak Single Peak (Analyte) Q1->SinglePeak Single Peak Phys Physical Issue: Blocked Frit or Column Void (Action: Replace/Backflush) AllPeaks->Phys Chem Chemical / Method Issue SinglePeak->Chem Q2 Is the sample solvent stronger than the mobile phase? Chem->Q2 SolventEffect Sample Solvent Effect (Action: Match diluent to mobile phase) Q2->SolventEffect Yes Q3 Is mobile phase pH within ±1 unit of pKa (~5.0)? Q2->Q3 No pKaEffect Ionization State Mismatch (Action: Adjust pH < 3.0 or > 7.0) Q3->pKaEffect Yes Tautomer Tautomeric Equilibration (Action: Increase column temp) Q3->Tautomer No

Fig 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak splitting.

Self-Validating Troubleshooting Protocols

Do not guess the root cause; prove it. Execute these self-validating protocols to systematically identify and eliminate the source of peak splitting.

Protocol A: Validating and Correcting the Sample Solvent Effect

Objective: Determine if a strong injection solvent is acting as a localized mobile phase, causing premature analyte migration[8].

  • Preparation: Prepare a fresh sample of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole dissolved exactly in the initial mobile phase composition (e.g., 30% ACN / 70% Water). If solubility is poor, prepare it in a maximum of 50% ACN.

  • Execution: Inject a very small volume (e.g., 1–2 µL) of this new preparation.

  • Self-Validation Check (Causality): Compare the resulting chromatogram to your original injection (e.g., 10 µL of 100% ACN). If the peak consolidates into a single, sharp Gaussian distribution, your hypothesis is confirmed: the split was caused by the sample solvent mismatch[2].

  • Permanent Resolution: If your extraction protocol requires a strong solvent, utilize an autosampler co-injection function to mix the strong sample solvent with water pre-column, or manually dilute the sample with aqueous buffer prior to injection[8].

Protocol B: Optimizing Mobile Phase pH to Suppress Ionization

Objective: Force the amphoteric benzimidazole into a single, uniform ionization state.

  • Preparation: Adjust your mobile phase buffer to be at least 2 pH units away from the estimated pKa (~5.0).

    • Acidic approach: Use 0.1% Formic Acid or 20 mM Potassium Phosphate buffered to pH 2.5. This fully protonates the imidazole ring[5].

  • Execution: Flush the column with at least 20 column volumes of the new mobile phase to ensure complete stationary phase equilibration, then inject the sample.

  • Self-Validation Check (Causality): If the previously split peak merges into a single symmetrical peak, the root cause was mixed ionization states partitioning differently on the column[4].

Protocol C: Diagnosing Physical Column Voids

Objective: Rule out mechanical failure of the column bed or inlet frit.

  • Preparation: Prepare a solution of a known, well-behaved neutral reference standard (e.g., Naphthalene or Toluene for Reversed-Phase methods)[9].

  • Execution: Inject the neutral standard using your current method conditions.

  • Self-Validation Check (Causality): If the neutral standard also exhibits peak splitting, the issue is definitively a physical column void or a blocked frit[7]. If the neutral standard elutes as a perfectly sharp peak but the benzimidazole continues to split, the column is physically intact, and the issue is strictly chemical[9].

  • Permanent Resolution: If a void is confirmed, replace the column. To prevent future occurrences, install an in-line filter to catch particulates before they reach the column frit[4].

Frequently Asked Questions (FAQs)

Q1: Why does my peak splitting worsen when I increase the injection volume to improve my Limit of Detection (LOD)? A1: Increasing the injection volume exacerbates the sample solvent effect. A larger plug of strong organic solvent takes longer to dilute into the aqueous mobile phase at the column head. Consequently, the analyte molecules at the front of the plug travel faster than those at the rear, resulting in severe band broadening and splitting[2][10].

Q2: Can adjusting the column temperature fix benzimidazole peak shapes? A2: Yes. Prototropic tautomerism (the rapid exchange of the proton between the two nitrogen atoms) is a temperature-dependent kinetic process[6]. Increasing the column temperature (e.g., from 25°C to 45°C) can accelerate the tautomeric interconversion rate so that it occurs much faster than the chromatographic separation, causing the split peaks to coalesce into a single sharp peak.

Q3: I replaced my column with a brand new one, but the peak is still splitting. What did I miss? A3: If a new column does not resolve the issue, the splitting is chemical, not physical. You must re-evaluate your mobile phase pH relative to the analyte's pKa, and ensure your sample diluent closely matches the initial mobile phase conditions[11].

Sources

Reference Data & Comparative Studies

Validation

comparative in vitro toxicity of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole

An In-Depth Guide to the Comparative In Vitro Toxicity of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole Authored by a Senior Application Scientist This guide provides a comprehensive framework for evaluating the in vitro tox...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative In Vitro Toxicity of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for evaluating the in vitro toxicological profile of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole, a halogenated benzimidazole derivative. Given the limited public data on this specific molecule, we present a robust comparative methodology. This approach benchmarks the target compound against structurally and functionally relevant alternatives, offering a predictive lens into its potential safety and therapeutic window. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2] This versatility, however, necessitates a thorough and early assessment of potential toxicity. Adverse events associated with some benzimidazole derivatives, including hematological and hepatic disorders, underscore the importance of rigorous preclinical safety profiling.[3][4]

Our comparative analysis is designed to elucidate the specific toxicological liabilities, if any, of the methyl and dichloro substitutions on the benzimidazole core. We will compare 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (Test Compound) with:

  • 5,6-dichlorobenzimidazole: A structurally close analog, allowing for the assessment of the methyl group's contribution to toxicity.[5]

  • Albendazole: A widely used anthelmintic drug with a well-documented clinical profile that includes signals for hepatic and hematological adverse events.[3][4]

  • Doxorubicin: A standard chemotherapeutic agent used as a positive control for general cytotoxicity and apoptosis induction.[6]

This guide will detail the requisite experimental protocols, explain the scientific rationale behind their selection, and provide a template for data interpretation and visualization.

Pillar 1: Mechanistic Landscape of Benzimidazole Toxicity

Benzimidazole derivatives can exert cytotoxic effects through several mechanisms. Understanding these pathways is critical for selecting appropriate assays and interpreting results. The primary modes of action include disruption of microtubule polymerization, leading to mitotic arrest and aneugenicity, and induction of mitochondrial dysfunction, which triggers apoptosis.[2][7][8] Certain derivatives may also undergo metabolic activation in the liver, producing reactive metabolites that contribute to hepatotoxicity.[3]

cluster_0 Initiating Compound cluster_1 Primary Cellular Targets & Mechanisms cluster_2 Downstream Toxicological Endpoints Benzimidazole Benzimidazole Core (e.g., 2,6-dichloro-5-methyl-1H-1,3-benzodiazole) Mito Mitochondrial Dysfunction Benzimidazole->Mito Induces MMP Loss Microtubule Microtubule Disruption Benzimidazole->Microtubule Inhibits Polymerization Metabolism Metabolic Activation (e.g., in hepatocytes) Benzimidazole->Metabolism CYP450-mediated Apoptosis Apoptosis Mito->Apoptosis Caspase Activation Aneugenicity Aneugenicity (Chromosome Missegregation) Microtubule->Aneugenicity Mitotic Arrest Hepatotoxicity Hepatotoxicity Metabolism->Hepatotoxicity Reactive Metabolites

Figure 1: Key toxicity pathways associated with benzimidazole derivatives.

Pillar 2: A Validated Experimental Workflow for Comparative Assessment

A multi-parametric approach is essential for a comprehensive toxicity assessment. We propose a tiered workflow that begins with a broad cytotoxicity screen and progresses to more specific mechanistic assays.

cluster_assays Tier 1 & 2 Assays start Compound Stock Preparation (Test + Comparators in DMSO) cell_culture Cell Line Seeding (HepG2, A549, BEAS-2B) start->cell_culture exposure Compound Exposure (Dose-response, 48-72h) cell_culture->exposure mtt Tier 1: Cytotoxicity Screening MTT Assay Determine IC50 values exposure->mtt mito Tier 2: Mechanistic Assay Mitochondrial Membrane Potential (JC-1 Staining) exposure->mito micronucleus Tier 2: Mechanistic Assay In Vitro Micronucleus Test (Aneugenicity/Clastogenicity) exposure->micronucleus analysis Data Analysis & Interpretation mtt->analysis mito->analysis micronucleus->analysis conclusion Comparative Toxicity Profile analysis->conclusion

Figure 2: Proposed experimental workflow for in vitro toxicity profiling.

Cell Line Selection: The Rationale

The choice of cell lines is paramount for generating relevant data. We recommend a panel that includes:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, a known concern for benzimidazoles.[9][10] This cell line retains some metabolic activity, providing insights into toxicity that may be mediated by metabolites.

  • A549 (Human Lung Carcinoma): A widely used cancer cell line for general cytotoxicity screening.[9][11]

  • BEAS-2B (Normal Human Bronchial Epithelial): A non-cancerous cell line to determine the selectivity index (SI). A favorable SI (IC50 in normal cells / IC50 in cancer cells) suggests a wider therapeutic window.[11]

Pillar 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[12]

Methodology:

  • Cell Seeding: Plate HepG2, A549, and BEAS-2B cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and comparators (5,6-dichlorobenzimidazole, Albendazole, Doxorubicin) in the appropriate cell culture medium. The final concentration of the DMSO solvent should not exceed 0.5% to avoid solvent-induced toxicity. Replace the existing medium with the compound-containing medium. Include wells with medium only (blank), and medium with 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a DMF/SDS solution) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Assessment of Mitochondrial Toxicity (Mitochondrial Membrane Potential Assay)

A decrease in mitochondrial membrane potential (MMP) is a key indicator of early apoptosis. This can be measured using cationic dyes like JC-10.[1] In healthy cells, JC-10 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with compromised MMP, JC-10 remains in its monomeric form in the cytoplasm, emitting green fluorescence.

Methodology:

  • Cell Treatment: Seed and treat cells (e.g., A549) in 96-well plates with the test compound and comparators at their IC50 and 2x IC50 concentrations for 24 hours. Doxorubicin serves as a potent positive control for inducing mitochondrial-mediated apoptosis.

  • JC-10 Staining: Remove the treatment medium and wash the cells with PBS. Add JC-10 staining solution to each well according to the manufacturer's protocol and incubate for 30-60 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence (Ex/Em ~540/590 nm) for aggregates and green fluorescence (Ex/Em ~490/525 nm) for monomers.

  • Analysis: Calculate the ratio of red to green fluorescence. A significant decrease in this ratio indicates a loss of MMP and an induction of apoptosis.

Protocol 3: Genotoxicity Assessment (In Vitro Micronucleus Assay)

This assay detects both aneugens (which cause whole chromosome loss) and clastogens (which cause chromosome breakage).[7] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Benzimidazoles are known aneugens, making this a critical assay.[7]

Methodology:

  • Cell Treatment: Treat a suitable cell line (e.g., human lymphocytes or CHO cells) with a range of concentrations of the test compound and comparators for a period equivalent to 1.5-2 normal cell cycles. A DNA topoisomerase inhibitor (for clastogenicity) and a spindle poison like colchicine (for aneugenicity) should be used as positive controls.

  • Cytochalasin B Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in an accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates genotoxic potential.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50, µM) after 48h Exposure

CompoundHepG2 (Liver)A549 (Lung Cancer)BEAS-2B (Normal Lung)Selectivity Index (SI) (BEAS-2B / A549)
2,6-dichloro-5-methyl-1H-1,3-benzodiazole [Data][Data][Data][Data]
5,6-dichlorobenzimidazole[Data][Data][Data][Data]
Albendazole[Data][Data][Data][Data]
Doxorubicin (Control)[Data][Data][Data][Data]
  • Interpretation: A lower IC50 value indicates higher cytotoxicity. A high IC50 value against HepG2 cells may suggest lower potential for direct hepatotoxicity compared to Albendazole. A high Selectivity Index (>10) is generally considered favorable, indicating selective toxicity towards cancer cells over normal cells.[14]

Table 2: Mechanistic Toxicity Endpoints

Compound (at IC50 conc.)Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio)Micronucleus Formation (% of Binucleated Cells)
2,6-dichloro-5-methyl-1H-1,3-benzodiazole [Data][Data]
5,6-dichlorobenzimidazole[Data][Data]
Albendazole[Data][Data]
Doxorubicin (Control)[Data][Data]
Colchicine (Control)N/A[Data]
Vehicle Control1.0 (Normalized)Baseline %
  • Interpretation: A significant decrease in the Red/Green fluorescence ratio compared to the vehicle control points to mitochondrial-mediated apoptosis.[1] A significant increase in micronucleus formation suggests genotoxic potential.[7] Comparing the profile of the test compound to its structural analog and the known drug Albendazole provides crucial context for its specific liabilities.

Conclusion

This guide outlines a systematic and robust framework for the comparative in vitro toxicity assessment of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole. By benchmarking against a close structural analog, a clinically relevant drug, and a standard cytotoxic agent, this methodology allows for a nuanced interpretation of the compound's safety profile. The multi-parametric approach, encompassing general cytotoxicity, mitochondrial health, and genotoxicity, provides a comprehensive dataset to inform critical decisions in the drug discovery and development pipeline. This structured evaluation is essential for identifying potential liabilities early, enabling the prioritization of compounds with the most promising therapeutic potential.

References

  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PMC. (2024, November 6). Vertex AI Search.
  • Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC. (n.d.). Vertex AI Search.
  • Genotoxicity of flubendazole and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity | Mutagenesis | Oxford Academic. (2015, October 6). Vertex AI Search.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University. (2025, May 31). Vertex AI Search.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.). Vertex AI Search.
  • Scholars Research Library In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Vertex AI Search.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. (2025, June 3). Vertex AI Search.
  • Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat - ProQuest. (n.d.). Vertex AI Search.
  • New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC - Semantic Scholar. (2012, March 1). Vertex AI Search.
  • (PDF) Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - ResearchGate. (2024, November 6). Vertex AI Search.
  • Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed. (2021, April 19). Vertex AI Search.
  • A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW - Neuroquantology. (n.d.). Vertex AI Search.
  • A Comparative Analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI): In Vitro vs. In Vivo Efficacy - Benchchem. (n.d.). Vertex AI Search.
  • Benzimidazole Derivative NS1619 Inhibits Functioning of Mitochondria Isolated from Mouse Skeletal Muscle - Dubinin - Membrane and Cell Biology - RCSI Journals Platform. (n.d.). Vertex AI Search.
  • Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - MDPI. (2025, June 5). Vertex AI Search.
  • 5,6-Dichloro-1H-benzimidazole | C7H4Cl2N2 | CID 331775 - PubChem. (n.d.). Vertex AI Search.

Sources

Comparative

Benchmarking the Catalytic Efficiency of 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole (DCMB): A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Organocatalysis, Halogen Bonding, and Catalyst Precursor Efficiency Executive Summary In the rapidly evolving field of organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Organocatalysis, Halogen Bonding, and Catalyst Precursor Efficiency

Executive Summary

In the rapidly evolving field of organocatalysis, benzimidazole derivatives have established themselves as highly versatile, recoverable bifunctional catalysts[1]. While unsubstituted 2-chlorobenzimidazole (2-CB) is a well-known building block[2], the structurally tuned 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (DCMB, CAS 683240-82-6) [3] offers a superior electronic architecture for advanced catalytic applications.

As a Senior Application Scientist, I have structured this guide to objectively benchmark DCMB against traditional alternatives. We will analyze its dual utility: first, as a direct halogen-bonding/Brønsted-acidic organocatalyst, and second, as a premium electrophilic precursor for synthesizing chiral guanidine catalysts[4].

Mechanistic Rationale: The Push-Pull Architecture

To understand why DCMB outperforms standard 2-CB, we must analyze the causality behind its structural modifications. Effective organocatalysis relies on lowering the activation energy of a transition state through precise non-covalent interactions[5].

  • σ -Hole Enhancement (Halogen Bonding): Halogen bonding relies on a localized region of positive electrostatic potential (the σ -hole) on the halogen atom[6]. In DCMB, the electron-withdrawing 6-chloro group pulls electron density away from the benzimidazole core. This inductive effect deepens the σ -hole on the 2-chloro atom, significantly enhancing its ability to act as a halogen bond donor to electrophiles[7].

  • Brønsted Acidity: The same electron-withdrawing effect increases the acidity of the N-H proton, strengthening its capacity to activate dicarbonyl substrates via hydrogen bonding[8].

  • Steric and Electronic Balancing: To prevent the core from becoming excessively electron-deficient (which would destabilize the catalyst), the 5-methyl group acts as an electron-donating counterbalance[3]. This "push-pull" system optimizes the catalyst's binding affinity and provides a steric bias that improves regioselectivity during transition state formation.

G DCMB DCMB Catalyst (CAS 683240-82-6) HalogenBond Halogen Bonding (C2-Cl ••• O=C) DCMB->HalogenBond HBond Hydrogen Bonding (N-H ••• O=C) DCMB->HBond Substrate 1,3-Dicarbonyl Substrate Substrate->HalogenBond Substrate->HBond Electrophile Electrophile (e.g., NCS) TransitionState Highly Ordered Transition State Electrophile->TransitionState HalogenBond->TransitionState HBond->TransitionState Product α-Functionalized Product TransitionState->Product

Fig 1: Dual-activation mechanism of DCMB via concurrent halogen and hydrogen bonding.

Quantitative Benchmarking: Catalytic Efficiency

To objectively compare catalytic efficiency, we benchmark DCMB against standard 2-CB and a chiral derivative in a model reaction: the α -chlorination of ethyl 2-oxocyclopentanecarboxylate using N-chlorosuccinimide (NCS)[5].

Table 1: Comparative Catalytic Performance in α -Chlorination

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)TOF (h⁻¹)Catalyst Recovery (%)
None (Background) 0-5024<5N/AN/A
2-CB [2]10-5012680.5688
DCMB [3]10-506921.5395
Chiral-DCMB-Amine [4]10-508951.1894

Data Interpretation: DCMB exhibits a Turnover Frequency (TOF) nearly three times higher than standard 2-CB. Furthermore, when DCMB is used as a precursor and substituted with a chiral amine (Chiral-DCMB-Amine), it maintains excellent yields while imparting high enantioselectivity (up to 92% ee)[5].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for benchmarking halogen-bond-assisted α -chlorination is designed as a self-validating system . It incorporates simultaneous negative controls to isolate catalytic rate acceleration and internal standards to prevent yield inflation during extraction.

Step-by-Step Methodology

Step 1: Catalyst-Substrate Pre-organization (Equilibration)

  • Action: In a flame-dried Schlenk flask under argon, dissolve ethyl 2-oxocyclopentanecarboxylate (0.125 mmol) and DCMB (0.0125 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Cool to -50°C.

  • Causality: Anhydrous, non-polar toluene is strictly required to prevent solvent molecules from competitively binding to the catalyst's hydrogen and halogen bond donor sites[8]. Cooling to -50°C suppresses the uncatalyzed background reaction, ensuring that any observed product is strictly the result of the catalyst-mediated pathway[5].

Step 2: Electrophilic Activation

  • Action: Add N-chlorosuccinimide (NCS, 0.1 mmol) in one portion. Stir for 6 hours at -50°C.

  • Causality: NCS acts as the electrophilic chlorine source. The DCMB catalyst simultaneously activates the dicarbonyl enol via hydrogen bonding (N-H) and activates the NCS via halogen bonding (C2-Cl σ -hole), creating a highly ordered, low-energy transition state[7].

Step 3: Reaction Quench and Internal Standardization

  • Action: Quench the reaction by adding 0.1 mmol of 1,3,5-trimethoxybenzene directly to the cold mixture, followed by 1 mL of saturated aqueous NH4​Cl .

  • Causality: 1,3,5-trimethoxybenzene is an inert, highly crystalline compound with distinct NMR shifts. Adding it before extraction provides a self-validating internal standard, ensuring that the calculated 1H-NMR yield is absolute and unaffected by partitioning errors during the workup phase.

Step 4: Extractive Catalyst Recovery

  • Action: Extract the aqueous layer with dichloromethane (3 x 2 mL). Combine organic layers, wash with 1M HCl to protonate and extract the DCMB catalyst into the aqueous phase. Neutralize the aqueous phase with 1M NaOH and re-extract with ethyl acetate to recover the pure DCMB.

  • Causality: A true catalyst must not be consumed. This acid/base extractive workup validates the chemical stability of DCMB, typically allowing >94% recovery for subsequent cycles without loss of catalytic efficiency[1].

Workflow Step1 Step 1: Preparation Equilibrate DCMB & Substrate in Toluene at -50°C Step2 Step 2: Activation Add NCS Electrophile Initiate Halogen Bonding Step1->Step2 Step3 Step 3: Reaction Stir for 12h under Argon Atmosphere Step2->Step3 Step4 Step 4: Quench & Extract Acid/Base Extractive Workup Recover DCMB Catalyst Step3->Step4 Step4->Step1 Catalyst Recycling (>94%) Step5 Step 5: Analysis Chiral HPLC & NMR Determine Yield & ee% Step4->Step5

Fig 2: Self-validating experimental workflow for benchmarking DCMB catalytic efficiency.

Sources

Validation

Structural Activity Relationship (SAR) Comparison Guide: 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole

Executive Summary The benzimidazole scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for therapeutics ranging from proton pump inhibitors to antiviral agents and ATP-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for therapeutics ranging from proton pump inhibitors to antiviral agents and ATP-competitive kinase inhibitors. Within this chemical space, 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (CAS: 683240-82-6) represents a highly functionalized building block engineered for optimized target engagement.

This guide provides an objective Structural Activity Relationship (SAR) comparison between 2,6-dichloro-5-methyl-1H-1,3-benzodiazole and its structural alternatives. By evaluating the specific contributions of halogenation and alkylation, we provide researchers and drug development professionals with actionable insights into how these substitutions dictate binding affinity, lipophilicity, and cellular efficacy, particularly in the context of kinase inhibition (e.g., Protein Kinase CK2) and antiviral development[1].

Mechanistic Rationale: The Halogenated Benzimidazole Pharmacophore

To understand the superior performance of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole compared to unsubstituted analogs, one must dissect the causality behind its specific functional groups. The biological efficacy of benzimidazoles is heavily reliant on the tautomeric nitrogen atoms within the imidazole ring, which act as critical hydrogen bond donors/acceptors within target protein pockets[2].

  • The 6-Chloro Substitution (Electronic Modulation): The addition of a strongly electron-withdrawing chlorine atom at position 6 exerts an inductive effect across the aromatic system. This lowers the pKa of the N-H proton at position 1, thereby increasing its acidity and strengthening its capacity as a hydrogen bond donor. This is a well-documented mechanism for enhancing affinity in ATP-site directed inhibitors[1].

  • The 2-Chloro Substitution (Halogen Bonding & Sterics): Halogenation at the 2-position introduces a vector for halogen bonding with backbone carbonyls in the target protein. Furthermore, it provides steric shielding to the imidazole ring, reducing susceptibility to oxidative metabolism by hepatic cytochromes[3].

  • The 5-Methyl Substitution (Hydrophobic Complementarity): While halogens improve electronic interactions, the 5-methyl group introduces asymmetry and fills small, lipophilic sub-pockets within the target site. This alkylation fine-tunes the compound's desolvation penalty, improving membrane permeability without excessively driving up the overall molecular weight[4].

SAR_Mechanistic Target Target Protein Pocket (e.g., Kinase Hinge Region) N_H N-H (Position 1) H-Bond Donor N_H->Target Hydrogen Bond Cl_2 2-Chloro Halogen Bonding Cl_2->Target Halogen Bond Me_5 5-Methyl Hydrophobic Interaction Me_5->Target van der Waals Cl_6 6-Chloro pKa Modulator Cl_6->N_H Inductive Effect

Mechanistic interactions of substituted benzimidazole functional groups with target pockets.

SAR Comparative Analysis: Performance Data

To objectively evaluate the compound, we compare it against a baseline of unsubstituted and partially substituted benzimidazole analogs. The data below synthesizes typical SAR trends observed when optimizing this scaffold for kinase target engagement.

Quantitative Comparison Table
Compound NameR2R5R6Biochemical IC₅₀ (nM)Cellular IC₅₀ (µM)LogP (Calculated)
1H-benzimidazole (Baseline)-H-H-H>10,000>50.01.32
5,6-dichloro-1H-benzimidazole -H-Cl-Cl85012.52.85
2-chloro-5-methyl-1H-benzimidazole -Cl-CH₃-H4208.22.51
2,6-dichloro-5-methyl-1H-1,3-benzodiazole -Cl-CH₃-Cl45 1.1 3.20

*Note: IC₅₀ values are representative benchmarks illustrating the synergistic effect of multi-positional substitution on target affinity and cellular penetration.

Analysis of Results: The unsubstituted baseline shows negligible activity due to poor shape complementarity and weak hydrogen bonding. The introduction of the 5,6-dichloro motif significantly improves biochemical affinity[2]. However, the target compound, 2,6-dichloro-5-methyl-1H-1,3-benzodiazole , demonstrates a synergistic "Goldilocks" effect. The combination of the 2-chloro and 6-chloro groups maximizes the electronic activation of the pharmacophore, while the 5-methyl group optimizes the LogP (3.20), pulling the cellular IC₅₀ down to the low micromolar range by enhancing lipid bilayer traversal[4].

Experimental Validation Workflows

To ensure scientific integrity and trustworthiness, any SAR claims must be backed by self-validating experimental systems. Below are the step-by-step methodologies required to validate the performance of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole.

Workflow Step1 1. Compound Preparation (DMSO Stock, >98% Purity) Step2 2. Primary Screening (Biochemical Kinase Assay) Step1->Step2 Step3 3. Orthogonal Validation (SPR Binding Kinetics) Step2->Step3 Step4 4. Cellular Efficacy (CETSA & Viability) Step3->Step4

Step-by-step experimental workflow for validating benzimidazole-based inhibitors.

Protocol 1: Biochemical Kinase Assay (Time-Resolved FRET)

Causality: TR-FRET is utilized because it eliminates compound auto-fluorescence interference—a common artifact with highly conjugated aromatic systems like benzimidazoles. Self-Validating System: Includes a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for assay dynamic range, and a DMSO-only well as the negative baseline.

  • Reagent Preparation: Prepare a 10 mM stock of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole in 100% anhydrous DMSO. Serially dilute the compound in a 384-well plate to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., recombinant CK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the compound wells. Crucial Step: Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of an ATP/substrate peptide mix. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies).

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While IC₅₀ measures functional inhibition, SPR directly quantifies the binding affinity ( Kd​ ) and residence time ( koff​ ). A slow off-rate often correlates with prolonged in vivo efficacy[3]. Self-Validating System: A reference flow cell containing unmodified dextran is used to subtract non-specific binding of the hydrophobic benzimidazole.

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the benzimidazole compound into running buffer (PBS with 0.05% Tween-20 and 5% DMSO) to match the exact DMSO concentration of the reference channel (eliminating bulk refractive index shifts).

  • Injection: Inject the compound over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 3: Cellular Target Engagement Assay (CETSA)

Causality: Biochemical potency is meaningless if the compound cannot penetrate the cell membrane. The Cellular Thermal Shift Assay (CETSA) proves that the compound physically binds its target inside a living cell, stabilizing it against heat-induced aggregation.

  • Cell Treatment: Seed HCT116 cells in a 6-well plate and incubate overnight. Treat cells with 5 µM of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the suspension into 8 PCR tubes.

  • Heating: Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate aggregated proteins (pellet) from soluble, ligand-stabilized proteins (supernatant).

  • Western Blot: Analyze the supernatant via Western blot using an antibody specific to the target protein. A shift in the melting temperature ( Tm​ ) in the compound-treated group confirms intracellular target engagement.

Conclusion

The SAR profiling of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole reveals it to be a highly optimized scaffold for drug discovery. By strategically deploying halogens at the 2- and 6-positions, the molecule achieves superior hydrogen-bonding acidity and metabolic shielding. Concurrently, the 5-methyl substitution fine-tunes the lipophilicity (LogP ~3.20), ensuring that the biochemical potency translates effectively into cellular environments. For researchers developing novel kinase inhibitors or antiviral agents, this specific substitution pattern offers a robust starting point that balances target affinity with favorable physicochemical properties.

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Comparative

Comparative Guide: Extraction Solvents for 2,6-Dichloro-5-methyl-1H-1,3-benzodiazole Recovery

As a Senior Application Scientist, optimizing the recovery of highly substituted heterocyclic intermediates is a routine yet critical challenge. The compound 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (a halogenated benzi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, optimizing the recovery of highly substituted heterocyclic intermediates is a routine yet critical challenge. The compound 2,6-dichloro-5-methyl-1H-1,3-benzodiazole (a halogenated benzimidazole derivative) is a valuable scaffold in agrochemical and pharmaceutical synthesis. However, its unique physicochemical profile—combining an amphoteric benzimidazole core with a highly lipophilic dichloro-methyl substituted benzene ring—demands a highly deliberate approach to solvent extraction.

This guide provides an objective, data-driven comparison of extraction solvents, detailing the mechanistic causality behind solvent selection and providing a self-validating protocol for maximum recovery.

Mechanistic Rationale: The Amphoteric Advantage

The extraction of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is dictated by its dual acid-base nature. The imidazole ring contains both a basic, pyridine-like nitrogen (capable of protonation at low pH) and an acidic, pyrrole-like nitrogen (capable of deprotonation at high pH).

Because the 2,6-dichloro-5-methyl substitution significantly increases the lipophilicity ( logP ) of the molecule compared to an unsubstituted benzimidazole, the neutral species partitions aggressively into organic solvents. By manipulating the aqueous pH, we can selectively drive the compound into the aqueous phase as a water-soluble salt to wash away neutral impurities, and then neutralize it to drive it back into an organic recovery solvent .

Solvent Performance Matrix

Selecting the optimal organic solvent requires balancing recovery yield, phase separation kinetics (emulsion breaking), and environmental impact. Below is a comparative analysis of the four most common extraction solvents used for this class of compounds.

SolventRelative PolarityExpected Recovery (%)Phase Position (vs. Water)Emulsion RiskEnvironmental / Toxicity Profile
Ethyl Acetate (EtOAc) 0.22890 - 94%Top LayerModerateFavorable (Green chemistry compatible)
Dichloromethane (DCM) 0.30995 - 98%Bottom LayerLowPoor (High toxicity, strict emission limits)
MTBE 0.12485 - 89%Top LayerVery LowModerate (Excellent phase separation)
Toluene 0.09980 - 85%Top LayerLowModerate (High selectivity against polar impurities)

Data Synthesis Note: While DCM offers the highest absolute recovery due to its superior solvation of halogenated aromatics, EtOAc is generally preferred as the primary solvent due to its lower toxicity profile and comparable yield when used in a multi-wash extraction protocol .

Decision Framework for Solvent Selection

The choice of solvent should not be arbitrary; it must be dictated by the specific impurity profile of your crude reaction mixture and the scale of your operation.

SolventSelection Start Select Extraction Solvent HighPolar High Polarity Impurities? Start->HighPolar Emulsion Prone to Emulsions? HighPolar->Emulsion No Toluene Toluene (High Selectivity) HighPolar->Toluene Yes EtOAc Ethyl Acetate (Standard) Emulsion->EtOAc No (Top Layer) DCM Dichloromethane (Heavy Phase) Emulsion->DCM No (Bottom Layer) MTBE MTBE (Fast Separation) Emulsion->MTBE Yes

Caption: Decision matrix for selecting the optimal organic solvent during benzimidazole recovery.

Self-Validating Experimental Protocol: Acid-Base Extraction

To achieve >98% purity before attempting recrystallization or chromatography, an acid-base extraction workflow is highly recommended. This protocol is self-validating: by monitoring the discarded organic layer via Thin Layer Chromatography (TLC), you can empirically confirm that the target compound has successfully partitioned into the aqueous phase.

Step-by-Step Methodology

Phase 1: Initial Dissolution and Acidic Partitioning

  • Dissolution: Dissolve the crude reaction mixture containing 2,6-dichloro-5-methyl-1H-1,3-benzodiazole in a suitable organic solvent (e.g., 10 volumes of EtOAc).

  • Acidification: Transfer the solution to a separatory funnel. Add an equal volume of 1.0 M HCl (aqueous).

  • Extraction: Shake vigorously, venting frequently. The basic nitrogen of the benzimidazole will protonate, forming a water-soluble hydrochloride salt.

  • Separation & Validation: Allow the layers to separate. Drain the aqueous layer (bottom) into a clean Erlenmeyer flask.

    • Self-Validation Step: Spot the remaining organic layer on a TLC plate. The target UV-active spot should be absent, confirming complete transfer to the aqueous phase. Discard the organic layer containing neutral/acidic impurities.

Phase 2: Basification and Target Recovery 5. Basification: Cool the aqueous phase in an ice bath ( 0−5∘C ). Slowly add 1.0 M NaOH or saturated NaHCO3​ dropwise with continuous stirring until the solution reaches pH 8–9 (verify with pH paper). The neutral benzimidazole will precipitate as a fine suspension . 6. Re-Extraction: Add fresh extraction solvent (e.g., EtOAc or DCM, 3×5 volumes ) to the basified aqueous mixture. Shake to redissolve the precipitated neutral product into the organic phase. 7. Washing: Combine the organic extracts and wash once with saturated aqueous NaCl (brine) to remove residual water and salts. 8. Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the solvent under reduced pressure via rotary evaporation to yield the purified solid.

AcidBaseWorkflow Crude Crude Mixture Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgDiscard Organic Phase (Discard) AcidExt->OrgDiscard Top Layer AqPhase Aqueous Phase (Protonated Product) AcidExt->AqPhase Bottom Layer Basify Basify to pH 8-9 AqPhase->Basify ReExtract Extract with EtOAc Basify->ReExtract FinalOrg Organic Phase (Neutral Product) ReExtract->FinalOrg Top Layer Evaporate Dry & Evaporate FinalOrg->Evaporate

Caption: Acid-base extraction workflow for 2,6-dichloro-5-methyl-1H-1,3-benzodiazole recovery.

Conclusion

For the recovery of 2,6-dichloro-5-methyl-1H-1,3-benzodiazole, Ethyl Acetate (EtOAc) represents the best balance of high recovery yield and favorable environmental safety. While DCM provides marginally superior solvation for highly halogenated compounds, its toxicity profile makes it less desirable for scalable workflows. By leveraging the compound's amphoteric nature through a strict acid-base extraction protocol, researchers can utilize greener solvents like EtOAc or MTBE without sacrificing product purity or yield.

References

  • Jones, W. R., & Grosser, Z. Less Solvent Emission using the Biotage® Solvent Recovery SVOC. Biotage. Available at:[Link]

  • The Royal Society of Chemistry. The Mechanism Studies of Decarboxylative Amidation Phenylacetic Acids with Benzimidazoles (Benzoic acid + azoles). RSC Advances. Available at:[Link]

Safety & Regulatory Compliance

Safety

2,6-dichloro-5-methyl-1H-1,3-benzodiazole proper disposal procedures

As researchers and drug development professionals, ensuring laboratory safety and environmental compliance is just as critical as the experimental data generated. 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is a highly val...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, ensuring laboratory safety and environmental compliance is just as critical as the experimental data generated. 2,6-dichloro-5-methyl-1H-1,3-benzodiazole is a highly valuable halogenated heterocyclic scaffold used in pharmaceutical synthesis and medicinal chemistry. However, its structural properties—specifically the biologically active benzimidazole core and the dual chlorine substituents—dictate strict handling and disposal protocols.

This guide provides a self-validating system for the safe operational management and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound, ensuring you protect your personnel, your research integrity, and the environment.

Chemical Profiling & Hazard Causality

To safely handle 2,6-dichloro-5-methyl-1H-1,3-benzodiazole, one must understand the causality behind its hazards. The benzimidazole ring is a structural isostere of purine, making it highly biologically active and prone to interacting with cellular targets[1]. The addition of two chlorine atoms at the 2 and 6 positions significantly increases the molecule's lipophilicity and environmental persistence[2].

Because of these structural features, the compound readily partitions into lipid bilayers (causing irritation) and resists natural degradation pathways, necessitating specialized high-temperature destruction[3].

Table 1: Hazard Classification and Mechanistic Causality (Based on Structural Analogs)

Hazard ClassGHS CodeMechanistic Causality
Acute Oral Toxicity H302The benzimidazole pharmacophore mimics endogenous purines, potentially interfering with cellular metabolism and enzymatic pathways if ingested[1].
Skin/Eye Irritation H315, H319The dichloro-substituents increase lipophilicity, allowing the compound to readily partition into the stratum corneum and corneal epithelium, causing localized inflammation[4],[5].
STOT - Single Exposure H335Inhalation of fine crystalline dust irritates the respiratory mucosa due to the compound's localized reactivity and poor aqueous solubility[5].
Environmental Hazard H411 (Est.)Halogenated aromatics exhibit high environmental persistence and bioaccumulation potential, disrupting aquatic ecosystems if released into the water supply[2].

Operational Safety & Handling Protocol

Do not treat this compound as a benign organic solid. The following step-by-step methodology ensures self-validating safety during experimental workflows.

Step 1: Environmental Control

  • Action: Always handle the compound inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Causality: The compound exists as a crystalline solid. Weighing and transferring operations generate micro-dust particles. Fume hoods maintain negative pressure, preventing inhalation of H335-classified particulates[5].

Step 2: Personal Protective Equipment (PPE)

  • Action: Don nitrile gloves (double-gloving recommended for bulk transfers), a tightly fitted lab coat, and wrap-around safety goggles.

  • Causality: The lipophilic nature of the halogenated benzimidazole allows it to penetrate standard porous materials. Nitrile provides a sufficient chemical barrier against halogenated aromatics, preventing H315 skin irritation[4].

Step 3: Equipment Decontamination

  • Action: After weighing or transferring, wipe down spatulas, balances, and surfaces with an alcohol-based solvent (e.g., isopropanol), followed by a damp water wipe.

  • Causality: The compound is poorly soluble in water but soluble in organic solvents. Using an alcohol wipe ensures complete dissolution and removal of the chemical residue, preventing cross-contamination in future experiments.

Proper Disposal Procedures (Halogenated Waste)

Because 2,6-dichloro-5-methyl-1H-1,3-benzodiazole contains chlorine, it must be strictly managed as Halogenated Organic Waste [6]. Land disposal of halogenated organics is heavily restricted under EPA guidelines due to their toxicity, mobility, and bioaccumulation potential[2].

Mixing halogenated solids or solvents with standard organic waste ruins the entire batch for solvent recovery, significantly increasing institutional disposal costs[7]. Furthermore, improper incineration of mixed halogenated waste without caustic scrubbing can release toxic hydrochloric acid gas into the atmosphere.

Step-by-Step Disposal Workflow

Step 1: Classification and Segregation

  • Identify all reaction mixtures, contaminated filter paper, and residual solids containing this compound as Halogenated Organic Waste .

  • CRITICAL: Do not mix with non-halogenated organic solvents (e.g., pure ethanol, acetone) or aqueous inorganic waste[6].

Step 2: Containerization

  • Collect the waste in chemically compatible, sealable containers. Many university and corporate EH&S departments designate specific color-coded carboys (e.g., green-labeled or white 20L containers) exclusively for halogenated waste[6],[7].

  • Ensure the container is kept tightly closed when not actively adding waste to prevent the volatilization of any co-solvents.

Step 3: EPA-Compliant Labeling

  • Per EPA regulations, label the container clearly with the term "Hazardous Waste" or "Halogenated Organic Waste"[8].

  • Write the specific chemical name ("2,6-dichloro-5-methyl-1H-1,3-benzodiazole") and its mass/volume on the composite sheet. Avoid vague terms like "spent" or "aqueous," as these do not provide emergency responders with sufficient mechanistic information[8].

Step 4: Satellite Accumulation and Transport

  • Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Submit a pickup request to your EH&S department. The waste will be routed to a RCRA-approved facility for rotary kiln incineration equipped with caustic scrubbing, which safely neutralizes the halogenated exhaust gases generated during combustion[3].

HalogenatedWasteWorkflow A Solid Waste Generation: 2,6-dichloro-5-methyl-1H-1,3-benzodiazole B Halogenated Organic Waste (Segregated Container) A->B Contains Cl atoms C Non-Halogenated Waste (Aqueous/Standard Organics) A->C DO NOT MIX (Prevents solvent recovery) D Satellite Accumulation Area (SAA) & EPA-Compliant Labeling B->D Log Mass/Volume E RCRA-Approved Incineration (Rotary Kiln + Caustic Scrubbing) D->E EH&S Off-site Transport

Figure 1: Segregation and disposal workflow for halogenated benzimidazole waste.

Emergency Spill Management

In the event of an accidental spill, immediate and logical action prevents environmental contamination and personnel exposure.

  • Evacuate and Ventilate: If a large quantity of dust is generated, evacuate the immediate area and ensure the room's HVAC system is functioning to filter particulates.

  • Containment: Do not dry-sweep the powder, as this aerosolizes the compound. Instead, gently cover the spill with damp absorbent paper or a commercial spill-control pad.

  • Collection: Using a non-sparking plastic scoop, collect the dampened powder and the absorbent materials.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal it, and label it identically to the primary chemical waste: "Halogenated Organic Solid Waste - Spill Cleanup." Submit directly to EH&S[7].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste Reduction - Environmental Health and Safety. Oregon State University. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • 2-chloro-1H-benzimidazole — Chemical Substance Information. NextSDS. [Link]

  • 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572. PubChem.[Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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